Kulinone
Description
This compound has been reported in Melia azedarach, Azadirachta indica, and Melia dubia with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORJEFOAAXJWIS-QOXWJFHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21688-61-9 | |
| Record name | Kulinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21688-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Kulinone: A Technical Overview of its Chemical Structure and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kulinone is a naturally occurring triterpenoid that has been isolated from various plant species, notably from the Meliaceae family, including Melia azedarach, Azadirachta indica, and Melia dubia.[1] As a member of the tetranortriterpenoid class of compounds, this compound possesses a complex polycyclic structure that has garnered interest for its biological activities, including cytotoxic effects against cancer cell lines.[2] This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available quantitative data and a generalized experimental protocol for its isolation and characterization.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid with the molecular formula C₃₀H₄₈O₂.[1] Its structure features a pentacyclic core, characteristic of lanostane-type triterpenoids, with a ketone group at the C-3 position and a hydroxyl group at the C-16 position. The side chain attached at C-17 is a 6-methylhept-5-en-2-yl group.[1]
Systematic IUPAC Name: (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| CAS Number | 21688-61-9 | [1][2][3] |
| Molecular Formula | C₃₀H₄₈O₂ | [1][3] |
| Molecular Weight | 440.7 g/mol | [1][2] |
| PubChem CID | 44567124 | [1] |
| InChI | InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1 | [1] |
| InChIKey | YORJEFOAAXJWIS-QOXWJFHWSA-N | [1] |
| Canonical SMILES | C--INVALID-LINK--[C@@H]1--INVALID-LINK--O | [1] |
Experimental Protocols for Isolation and Structural Elucidation
The isolation and structural elucidation of this compound from a natural source, such as the bark of Melia toosendan, follows a general procedure for the characterization of natural products. The following is a detailed, generalized methodology.
1. Extraction:
-
The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (MeOH), at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
The fractions are concentrated, and the one showing the desired biological activity or containing compounds of interest (as determined by preliminary analysis like Thin Layer Chromatography - TLC) is selected for further purification.
3. Chromatographic Purification:
-
The selected fraction is subjected to multiple steps of column chromatography. This may include:
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by TLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water).
-
4. Structural Elucidation: The structure of the purified compound (this compound) is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.
-
-
Quantitative Spectroscopic Data
Table 2: Expected NMR Data for this compound
| Data Type | Expected Signals |
| ¹H NMR | - Signals for multiple methyl groups (singlets and doublets).- Olefinic protons in the side chain.- Methylene and methine protons in the cyclic system and side chain.- A proton attached to the carbon bearing the hydroxyl group. |
| ¹³C NMR | - Approximately 30 distinct carbon signals.- A signal for a ketone carbonyl carbon (typically > 200 ppm).- Signals for olefinic carbons in the side chain.- A signal for the carbon attached to the hydroxyl group (typically 60-80 ppm).- Numerous signals in the aliphatic region for the carbon skeleton. |
| Mass Spec | - A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₃₀H₄₈O₂. |
Workflow for Natural Product Isolation and Characterization
The logical flow from plant material to a fully characterized natural product like this compound can be visualized as follows.
Caption: Generalized workflow for the isolation and structural elucidation of this compound.
Biological Activity
This compound has been reported to exhibit cytotoxic effects.[2] Studies have shown its activity against various human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer), with IC₅₀ values ranging from 5.6 to 21.2 µg/mL.[2] It has also shown inhibitory activity against the P388 cancer cell line.[2] The specific signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated and remain an area for further research.
References
Kulinone: A Euphane-Type Triterpenoid from Melia azedarach
An In-depth Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kulinone is a naturally occurring euphane-type triterpenoid, a class of tetracyclic triterpenes known for their diverse and potent biological activities. First isolated from Melia azedarach L., a plant with a long history in traditional medicine, this compound has attracted scientific interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its known biological activities, with a focus on its cytotoxic effects. Furthermore, based on the activities of structurally related euphane-type triterpenoids, this guide explores the potential signaling pathways that may be modulated by this compound, offering insights for future research and drug development.
Discovery and Natural Sources
This compound was first discovered and reported in 1968 by F. C. Chang and C. Chiang. It was identified as a euphane-type triterpenoid isolated from the plant Melia azedarach L., commonly known as the Chinaberry tree. This deciduous tree, belonging to the Meliaceae family, is native to Indomalaya and Australasia and is a rich source of various bioactive secondary metabolites, including terpenoids, limonoids, and flavonoids.
While the initial discovery did not specify the exact part of the plant from which this compound was isolated, subsequent research has confirmed its presence in the bark of Melia azedarach[1][2]. The bark of this plant has been traditionally used for its insecticidal and medicinal properties.
Experimental Protocols
General Isolation and Characterization of Triterpenoids from Melia azedarach Bark
1. Extraction:
-
The air-dried and powdered bark of Melia azedarach is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The fractions are concentrated, and the ethyl acetate fraction, which is often rich in triterpenoids, is selected for further separation.
3. Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
Elution is performed using a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.
4. Purification:
-
The pooled fractions containing the compounds of interest are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20.
-
Final purification to obtain pure compounds like this compound is typically achieved through preparative high-performance liquid chromatography (HPLC).
5. Structure Elucidation:
-
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional structure, if suitable crystals can be obtained.
-
The following diagram illustrates a general workflow for the isolation of this compound.
Quantitative Data
A study investigating the cytotoxic constituents of Melia azedarach bark reported the isolation of this compound. While a specific yield for this compound was not provided, the study evaluated the cytotoxic activity of a group of isolated compounds, including this compound, against several human cancer cell lines[1][2].
| Compound Group (including this compound) | Cell Line | IC₅₀ (µg/mL)[1][2] |
| Triterpenoids and Steroids | A549 (Lung Carcinoma) | 5.6 - 21.2 |
| H460 (Large Cell Lung Cancer) | 5.6 - 21.2 | |
| HGC27 (Gastric Cancer) | 5.6 - 21.2 |
Note: The reported IC₅₀ values represent the range for a group of compounds, one of which is this compound. The specific IC₅₀ for this compound alone was not detailed in this study.
Potential Signaling Pathways and Mechanism of Action
Direct studies on the signaling pathways affected by this compound are currently limited. However, the known biological activities of this compound (cytotoxicity) and other structurally related euphane-type triterpenoids provide valuable insights into its potential mechanisms of action. These compounds are known to exert their effects through the modulation of key cellular signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
Many triterpenoids exhibit potent anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4][5].
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6. Euphane-type triterpenoids may inhibit this pathway by preventing the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression. The activation of these kinases is often upstream of NF-κB activation. Triterpenoids have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thus downregulating the inflammatory response.
The following diagram illustrates the potential inhibitory effects of euphane-type triterpenoids on the NF-κB and MAPK signaling pathways.
Induction of Apoptosis
The cytotoxic activity of this compound suggests that it may induce apoptosis, or programmed cell death, in cancer cells. Triterpenoids are known to trigger apoptosis through both the extrinsic and intrinsic pathways[6][7][8][9].
-
Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, TRAIL-R) on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Caspase-8 then activates effector caspases, such as caspase-3, which execute the apoptotic program. Some triterpenoids have been shown to upregulate the expression of death receptors, making cancer cells more susceptible to apoptosis.
-
Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular stresses, leading to changes in the mitochondrial outer membrane permeability. This results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates initiator caspase-9, which in turn activates effector caspases. The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. Triterpenoids can modulate the expression of Bcl-2 family proteins to favor apoptosis.
The following diagram depicts the potential involvement of euphane-type triterpenoids in the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Directions
This compound, a euphane-type triterpenoid from Melia azedarach, represents a promising natural product with demonstrated cytotoxic activity against cancer cells. While its discovery dates back several decades, detailed mechanistic studies are still lacking. Based on the activities of structurally similar compounds, it is plausible that this compound exerts its effects through the modulation of key signaling pathways such as NF-κB, MAPK, and the intrinsic and extrinsic apoptosis pathways.
Future research should focus on the following areas:
-
Detailed Isolation and Quantification: Development of a standardized and high-yield protocol for the isolation of this compound from Melia azedarach and accurate quantification of its content in different parts of the plant.
-
Elucidation of Specific IC₅₀ Values: Determination of the precise IC₅₀ values of pure this compound against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: In-depth investigation of the specific signaling pathways modulated by this compound to understand its anti-inflammatory and apoptotic effects at the molecular level.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
A deeper understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer and other diseases.
References
- 1. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic activity and mechanism of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic-acid and related synthetic triterpenoids in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel dietary triterpene Lupeol induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Kulinone Enigma: Unraveling the Biosynthetic Pathway in Melia azedarach
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Kulinone, a euphane-type tetracyclic triterpenoid isolated from the Persian lilac (Melia azedarach), has garnered significant interest within the scientific community for its potential pharmacological activities. Despite its discovery and structural elucidation, the precise biosynthetic pathway leading to its formation within the plant remains an area of active investigation. This technical guide synthesizes the current understanding of triterpenoid biosynthesis, with a specific focus on proposing a putative pathway for this compound. Drawing upon genomic and transcriptomic data from M. azedarach and related species, this document outlines the key enzymatic steps, precursor molecules, and potential intermediates. Furthermore, it presents a framework for the experimental validation of this proposed pathway, providing generalized protocols for the identification and characterization of the involved enzymes. This guide is intended to serve as a comprehensive resource for researchers dedicated to natural product biosynthesis, drug discovery, and the biotechnological production of valuable plant-derived compounds.
Introduction
Melia azedarach L., a member of the Meliaceae family, is a rich source of diverse and structurally complex secondary metabolites, including a vast array of triterpenoids. Among these, this compound, a tetracyclic triterpenoid of the euphane (20β-H) series, stands out due to its biological properties, including antimicrobial and antifeedant activities[1]. The intricate stereochemistry and functional group decorations of this compound suggest a complex and highly regulated biosynthetic pathway. Understanding this pathway is not only of fundamental scientific interest but also holds significant potential for the biotechnological production of this compound and related compounds for pharmaceutical and agricultural applications.
This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, leveraging the broader knowledge of limonoid and other triterpenoid biosynthesis in M. azedarach.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other triterpenoids, is believed to originate from the ubiquitous isoprenoid pathway. The proposed pathway can be broadly divided into three key stages: precursor synthesis, cyclization to form the core euphane skeleton, and subsequent oxidative modifications.
Precursor Synthesis: The Mevalonate (MVA) Pathway
The initial building blocks for this compound biosynthesis are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm. A series of enzymatic reactions condense these five-carbon units to form the 30-carbon precursor, 2,3-oxidosqualene.
Cyclization: Formation of the Euphane Skeleton
The crucial step in determining the core structure of this compound is the stereospecific cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). While the specific OSC responsible for the euphane skeleton in M. azedarach has not been definitively characterized, studies on the closely related limonoid pathway in this plant have identified an OSC, MaOSC1, which produces tirucalla-7,24-dien-3β-ol, a tirucallane-type triterpenoid[2][3]. It is highly probable that a distinct or promiscuous OSC is responsible for generating the euphane precursor of this compound. The proposed cyclization cascade is depicted below.
Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.
Post-Cyclization Modifications: The Role of Cytochrome P450s
Following the formation of the tetracyclic euphane skeleton, a series of oxidative modifications are required to yield the final this compound structure. These reactions, including hydroxylations and the formation of the ketone group, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). Transcriptome analysis of M. azedarach has revealed a number of CYP families, such as CYP71 and CYP88A, that are implicated in triterpenoid biosynthesis[4][5]. It is hypothesized that a specific set of CYPs sequentially modifies the euphane precursor to introduce the necessary functional groups.
Quantitative Data
Currently, there is a paucity of quantitative data specifically pertaining to the biosynthesis of this compound in M. azedarach. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and for metabolic engineering efforts. Future research should focus on obtaining these measurements.
| Data Type | Description | Potential Experimental Approach |
| Enzyme Kinetics | Michaelis-Menten constant (Km) and catalytic rate (kcat) for the OSC and CYPs involved. | In vitro assays with purified recombinant enzymes and varying substrate concentrations. |
| Precursor Concentration | Cellular concentration of 2,3-oxidosqualene and key intermediates in different tissues of M. azedarach. | LC-MS/MS-based targeted metabolomics. |
| Product Titer | Concentration of this compound in various plant tissues (e.g., leaves, bark, roots) at different developmental stages. | HPLC or GC-MS analysis of plant extracts. |
| Gene Expression Levels | Transcript abundance of candidate OSC and CYP genes in different tissues. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach. Below are generalized protocols for the key experiments.
Identification of Candidate Genes via Transcriptome Mining
-
RNA Isolation and Sequencing: Isolate total RNA from various tissues of M. azedarach known to accumulate this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads to generate a comprehensive transcriptome.
-
Gene Annotation and Mining: Annotate the assembled transcripts and mine the dataset for sequences homologous to known oxidosqualene cyclases and cytochrome P450s from other plant species.
-
Co-expression Analysis: Identify candidate genes whose expression patterns correlate with the accumulation of this compound.
Functional Characterization of Candidate Enzymes
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate OSC and CYP genes into suitable expression vectors. Express the recombinant proteins in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.
-
In Vivo and In Vitro Enzyme Assays:
-
For OSCs, feed the engineered host with a labeled precursor (e.g., ¹³C-squalene) and analyze the products by GC-MS or LC-MS.
-
For CYPs, perform in vitro assays using microsomes isolated from the expression host, the putative triterpene substrate, and NADPH.
-
-
Product Identification: Purify the enzymatic products and elucidate their structures using NMR spectroscopy and mass spectrometry.
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Melia azedarach provides a solid foundation for future research. While significant progress has been made in understanding the broader context of triterpenoid biosynthesis in this species, the specific enzymes and intermediates leading to this compound remain to be definitively identified. The experimental workflows outlined in this guide offer a clear path toward the functional characterization of the key biosynthetic genes.
Successful elucidation of the this compound pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering and synthetic biology approaches. This could have profound implications for the development of new pharmaceuticals and environmentally friendly pesticides. The logical relationship between identifying the biosynthetic components and the potential for biotechnological application is a key driver for continued research in this field.
Caption: Logical progression from gene discovery to biotechnological application.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Three cytochrome P450 88A subfamily enzymes, CYP88A108, CYP88A164, and CYP88A222, act as β-amyrin 11-oxidases involved in triterpenoid biosynthesis in Melia azedarach L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
Kulinone: A Technical Overview of a Triterpenoid from Melia azedarach
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a consolidated overview of the available scientific information on Kulinone, a natural product isolated from Melia azedarach. While in-depth experimental data on this compound is limited in publicly accessible literature, this document summarizes its chemical identity, reported biological activities, and the broader context of related compounds from its source organism.
Core Compound Identification
A clear identification of a compound is critical for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | (5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | PubChem |
| CAS Number | 21688-61-9 | PubChem |
| Molecular Formula | C₃₀H₄₈O₂ | PubChem |
| Molecular Weight | 440.7 g/mol | PubChem |
| Chemical Class | Tetracyclic Triterpenoid | [1] |
Biological Activity and Therapeutic Potential
This compound is a tetracyclic triterpenoid isolated from Melia azedarach, a plant known for its diverse medicinal properties.[1] The biological activities reported specifically for this compound are limited.
Reported Activities of this compound
Initial reports suggest that this compound possesses the following activities:
Detailed experimental protocols and quantitative data (e.g., IC₅₀, MIC values) for these activities are not extensively documented in the available literature.
Broader Context: Bioactivities of Melia azedarach and Triterpenoids
Melia azedarach is a rich source of various bioactive secondary metabolites, including terpenoids, limonoids, flavonoids, and steroids.[2] Extracts and isolated compounds from this plant have demonstrated a wide range of pharmacological effects, such as:
-
Anthelmintic[3]
-
Hepatoprotective[3]
-
Antibacterial and Antifungal[3]
-
Antiviral[4]
-
Antimalarial[4]
-
Anticancer[4]
-
Anti-inflammatory[5]
Triterpenoids as a class are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. For instance, pristimerin, another triterpenoid, has been shown to attenuate tumorigenesis by reducing inflammation and proliferation and inducing apoptosis.[6]
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of compounds from Melia azedarach are available, providing a methodological basis for further research on this compound.
General Isolation and Characterization Methodology
A general procedure for isolating compounds from Melia azedarach involves the following steps:
-
Collection and Preparation of Plant Material: The root bark of Melia azedarach is collected and authenticated.[2] The material is then dried and coarsely powdered.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as a chloroform/methanol mixture (1:1, v/v).[7]
-
Fractionation and Chromatography: The crude extract undergoes fractionation and is then subjected to column chromatography to separate the different components.[2] Eluents are monitored using Thin Layer Chromatography (TLC).[2]
-
Purification: Identical eluents are collected and may be subjected to further purification techniques like flash chromatography.[2]
-
Structural Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2][7]
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its precise mechanism of action for its reported antimicrobial and antifeedant activities.
To illustrate a potential, yet unconfirmed, mechanism related to the broader class of compounds, the following diagram depicts a generalized workflow for investigating the anti-inflammatory activity of a natural product, a common characteristic of triterpenoids.
Caption: A generalized workflow for screening and investigating the anti-inflammatory mechanism of a natural compound.
Conclusion and Future Directions
This compound is a defined chemical entity with reported antimicrobial and antifeedant properties. However, there is a significant gap in the scientific literature regarding its detailed biological activities, mechanism of action, and therapeutic potential. The rich ethnobotanical history and diverse pharmacological profile of its source plant, Melia azedarach, suggest that this compound and other related triterpenoids from this plant are promising candidates for further investigation.
Future research should focus on:
-
Comprehensive screening of this compound for a wider range of biological activities.
-
Elucidation of its mechanism of action for any confirmed activities.
-
In vivo studies to determine its efficacy and safety profile.
-
Structure-activity relationship (SAR) studies to optimize its therapeutic properties.
This technical guide serves as a starting point for researchers and drug development professionals interested in this compound, highlighting both the known information and the areas requiring further exploration.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Ethnobotany, pharmacology, and phytochemistry of Melia azedarach. [wisdomlib.org]
- 4. phcogrev.com [phcogrev.com]
- 5. phcogres.com [phcogres.com]
- 6. Pristimerin, a naturally occurring triterpenoid, attenuates tumorigenesis in experimental colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Unfolding Therapeutic Potential of Euphane-Type Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphane-type triterpenoids, a distinct class of tetracyclic triterpenes, are gaining significant attention within the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Euphorbiaceae family, these natural compounds have demonstrated promising anti-inflammatory, cytotoxic, antiviral, and neuroprotective properties in a variety of preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the current state of research on euphane-type triterpenoids, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to support further investigation and drug development efforts.
Core Biological Activities and Quantitative Data
The biological effects of euphane-type triterpenoids are multifaceted, with significant activity observed in several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of different euphane derivatives.
Table 1: Cytotoxic Activities of Euphane-Type Triterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 25,26,27-trisnor-3β-hydroxy-euphan-24-al | K562 (Leukemia) | 29.8 ± 1.1 | [4] |
| HCT-15 (Colon) | 31.5 ± 0.9 | [4] | |
| SKLU-1 (Lung) | 35.1 ± 1.5 | [4] | |
| Euphone (semisynthetic derivative of euphol) | K562 (Leukemia) | 15.3 ± 0.7 | [4] |
| Kansensone | Xenopus laevis blastula cells | >50% cleavage arrest at 10 µg/mL | [3] |
| Kansenonol | Xenopus laevis blastula cells | >50% cleavage arrest at 10 µg/mL | [3] |
| 11-oxo-kansenonol | Xenopus laevis blastula cells | >50% cleavage arrest at 10 µg/mL | [3] |
| Desmondiin A | RAW 264.7 (Macrophage) | 38.1 | [5] |
Table 2: Anti-inflammatory Activities of Euphane-Type Triterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Neritriterpenol H | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
| Neritriterpenol J | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
| Neritriterpenol K | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
| Neritriterpenol L | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
| Neritriterpenol M | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
| Neritriterpenol N | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
| 11-oxo-kansenonol | IL-6 inhibition | RAW 264.7 | - (Inhibitory effect observed) | [2][6] |
Table 3: Antiviral and Trypanocidal Activities of Euphane-Type Triterpenoids
| Compound | Activity | Target | IC50 (µM) | Reference |
| 3β,7β-dihydroxy-24-methylenelanosta-8-ene-11-one | Anti-HSV-2 | Vero cells | 7.05 | [7] |
| Euphorbol-7-one | Anti-HSV-2 | Vero cells | 2.42 | [7] |
| Desmondiin A | Trypanocidal (amastigote) | Trypanosoma cruzi | 2.5 ± 0.3 | [5] |
| Desmondiin C | Trypanocidal (epimastigote) | Trypanosoma cruzi | 4.0 | [5] |
| Desmondiin D | Trypanocidal (epimastigote) | Trypanosoma cruzi | 3.4 | [5] |
Key Signaling Pathways Modulated by Euphane-Type Triterpenoids
The biological activities of euphane-type triterpenoids are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several triterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. Some triterpenoids have been found to modulate this pathway, which may contribute to their cytotoxic effects on cancer cells.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to cell death. Some euphane-type triterpenoids have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of euphane-type triterpenoids.
Extraction and Isolation of Euphane-Type Triterpenoids
This protocol outlines a general procedure for the extraction and isolation of euphane-type triterpenoids from plant material, typically from the Euphorbiaceae family.
-
Plant Material Preparation: Air-dry the plant material (e.g., stems, leaves) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure maximum yield.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: Subject the desired fraction (often the ethyl acetate or n-hexane fraction) to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elute with a gradient of solvents to further separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Purify the sub-fractions obtained from column chromatography using preparative HPLC with a suitable column and mobile phase to isolate the pure euphane-type triterpenoids.
-
Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the euphane-type triterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the euphane-type triterpenoid for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known anti-inflammatory drug).
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (e.g., phosphorylation) or expression levels of proteins in signaling pathways like NF-κB and PI3K/Akt.
-
Cell Lysis: After treatment with the euphane-type triterpenoid and/or stimulant (e.g., LPS or a growth factor), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, phospho-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
Euphane-type triterpenoids represent a promising class of natural products with a wide range of biological activities. The data presented in this guide highlight their potential as leads for the development of new therapeutics for cancer, inflammatory diseases, and infectious diseases. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular targets of these compounds, exploring their structure-activity relationships, and evaluating their efficacy and safety in more advanced preclinical and clinical settings. The continued investigation of euphane-type triterpenoids holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphane and tirucallane triterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trisnor-Euphane-Type Triterpenoid and Other Constituents Isolated from Euphorbia tanquahuete Sessé & Moc.: Preparation and Cytotoxic Evaluation of Semisynthetic Derivatives of Euphol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Euphane and Tirucallane Triterpenes with Trypanocidal Activity from Euphorbia desmondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triterpenes and Phenolic Compounds from Euphorbia deightonii with Antiviral Activity against Herpes Simplex Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]
Kulinone and Butyrospermol: A Technical Guide to their Core Relationship, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical relationship, biosynthetic origins, and distinct biological activities of two significant triterpenoids: Kulinone and butyrospermol. This compound, a tirucallane-type triterpenoid primarily isolated from plants of the Meliaceae family, has garnered attention for its cytotoxic effects against various cancer cell lines. Butyrospermol, a euphane-type triterpenoid and a major constituent of shea butter from the nuts of Vitellaria paradoxa, is recognized for its anti-inflammatory and chemopreventive properties. This document details their structural characteristics, biosynthetic pathway, and summarizes the current understanding of their mechanisms of action, supported by experimental methodologies and quantitative data.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene. Among these, this compound and butyrospermol represent two distinct subclasses with promising pharmacological potential. This compound, a tetracyclic triterpenoid, has been identified in species such as Melia azedarach and Azadirachta indica[1]. Its chemical structure is characterized by a euphane or tirucallane skeleton with an oxygenated D-ring. Butyrospermol is a tetracyclic triterpenoid alcohol and a key unsaponifiable component of shea butter, known for its widespread use in cosmetics and traditional medicine[2]. Understanding the relationship between these two molecules, from their shared biosynthetic precursor to their divergent biological functions, is crucial for harnessing their therapeutic potential.
Chemical Structures and Properties
This compound and butyrospermol share a common tetracyclic triterpenoid core but differ in their functional groups and stereochemistry, which significantly influences their biological activities.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | IUPAC Name | CAS Number | Key Structural Features |
| This compound | C30H48O2 | 440.7 | (3S,5R,8R,9S,10R,13R,14R,17S)-3-Hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,9,11,12,15-decahydro-1H-cyclopenta[a]phenanthren-16-one | 21688-61-9 | Tirucallane-type skeleton, Ketone group at C-16 |
| Butyrospermol | C30H50O | 426.7 | (3S,5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | 472-28-6 | Euphane-type skeleton, Hydroxyl group at C-3 |
Biosynthetic Relationship
This compound and butyrospermol are both products of the intricate triterpenoid biosynthesis pathway, which commences with the cyclization of 2,3-oxidosqualene[3][4]. This shared origin establishes a fundamental chemical relationship between them. The initial cyclization can lead to different tetracyclic skeletons, including the euphane and tirucallane types, which serve as precursors for butyrospermol and this compound, respectively. Subsequent enzymatic modifications, such as oxidation and rearrangement, lead to the final structures of these compounds.
Biological Activities and Signaling Pathways
This compound: Cytotoxic and Pro-apoptotic Effects
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Signaling Pathway of this compound-Induced Apoptosis:
Studies have shown that this compound can trigger the mitochondrial apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to PARP cleavage and ultimately, cell death[5]. Furthermore, this compound has been observed to upregulate the expression of death receptors such as Fas and TRAIL receptors, initiating the extrinsic apoptotic pathway through the activation of caspase-8[5]. A key aspect of this compound's pro-apoptotic activity is its ability to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By suppressing NF-κB, this compound reduces the expression of anti-apoptotic proteins like cFLIP, thereby sensitizing cancer cells to apoptosis-inducing signals like TRAIL[6].
Quantitative Data on Cytotoxicity:
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| H1688 | Small Cell Lung Carcinoma | ~12.5-25 | [5] |
| HeLa | Cervical Cancer | Not specified, synergistic with TRAIL | [6] |
Butyrospermol: Anti-inflammatory Properties
Butyrospermol is well-documented for its anti-inflammatory effects. While direct mechanistic studies on butyrospermol are limited, research on butyrate, a related short-chain fatty acid, provides strong evidence for the inhibition of the NF-κB signaling pathway as a primary mechanism of action[7][8].
Signaling Pathway of Butyrospermol's Anti-inflammatory Action:
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Butyrate has been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of these inflammatory mediators[7]. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, butyrate prevents the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression. It is hypothesized that butyrospermol exerts its anti-inflammatory effects through a similar mechanism.
Quantitative Data on Anti-inflammatory Activity:
Experimental Protocols
Isolation and Characterization of this compound from Melia azedarach
Workflow:
Methodology:
-
Extraction: The dried and powdered bark of Melia azedarach is subjected to Soxhlet extraction with methanol for 48-72 hours[1][10].
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity[11].
-
Chromatography: The ethyl acetate fraction, typically enriched with triterpenoids, is subjected to column chromatography on silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate) is used to separate the different components[11].
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Characterization: The structure of the isolated this compound is elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy[12].
Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range of 1-100 µM) and incubated for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of butyrospermol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the butyrospermol-treated groups with the LPS-stimulated control group.
Conclusion
This compound and butyrospermol, while originating from the same broad biosynthetic pathway, exhibit distinct and pharmacologically significant biological activities. This compound's cytotoxic and pro-apoptotic effects, mediated through the induction of both intrinsic and extrinsic apoptotic pathways and the inhibition of the pro-survival NF-κB pathway, highlight its potential as a lead compound in anticancer drug discovery. Conversely, butyrospermol's anti-inflammatory properties, likely also involving the modulation of the NF-κB pathway, underscore its therapeutic potential in inflammatory conditions. Further research into the specific molecular targets and a deeper understanding of the structure-activity relationships of these triterpenoids will be crucial for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to further explore the promising avenues these natural products present.
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. In vitro trypanocidal activity of extracts and compounds isolated from Vitellaria paradoxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Determination of Azadirachtin in Melia indica and M. azedarach - Journal of Medicinal Plants [jmp.ir]
- 10. japsonline.com [japsonline.com]
- 11. Bioactive Azadirachta indica and Melia azedarach leaves extracts with anti-SARS-CoV-2 and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of Kulinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Kulinone, a tetracyclic triterpenoid isolated from plants of the Melia genus, notably Melia azedarach. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol . Its tetracyclic triterpenoid structure forms the basis for its chemical and biological properties.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, which are crucial for its structural elucidation and characterization.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in the searched literature. |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in the searched literature. |
IR Spectroscopic Data
Table 3: IR (Infrared) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in the searched literature. |
Mass Spectrometry Data
Table 4: MS (Mass Spectrometry) Data for this compound
| m/z | Fragmentation Assignment |
| Data not available in the searched literature. |
Note: Despite extensive literature searches, specific, quantitative spectroscopic data for this compound could not be located in the available scientific databases and publications.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data validation. The following outlines the general methodologies typically employed for the analysis of triterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: A variety of mass analyzers can be used, including Time-of-Flight (TOF), Quadrupole, or Ion Trap.
-
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Early Studies on Kulinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific studies on Kulinone, a naturally occurring euphane-type triterpenoid. The information presented herein is based on the available scientific literature, with a focus on its isolation, characterization, and initial biological evaluation. This document is intended to serve as a foundational resource for researchers interested in the potential of this compound and its derivatives in drug discovery and development.
Discovery and Isolation
This compound was first identified as a euphane-type triterpenoid isolated from the plant Melia azedarach L. in a 1968 chemical communication. Subsequent research further elaborated on the tetracyclic triterpenoids present in this plant species.
The general procedure for the isolation of this compound and other triterpenoids from Melia azedarach involves the extraction of plant material (such as the bark) with organic solvents. The resulting crude extract is then subjected to various chromatographic techniques to separate and purify the individual compounds.
Experimental Protocols
General Isolation of Triterpenoids from Melia azedarach
The following is a generalized protocol based on methods described for the isolation of triterpenoids, including this compound, from Melia azedarach.
-
Extraction : The air-dried and powdered bark of Melia azedarach is extracted with a suitable solvent, such as ethanol, at room temperature.
-
Fractionation : The crude ethanol extract is concentrated under reduced pressure and then partitioned between different organic solvents of varying polarity, for example, n-hexane, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatographic Separation : The fractions containing the compounds of interest are subjected to repeated column chromatography. Typical stationary phases include silica gel and Sephadex LH-20.
-
Gradient Elution : A gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, is used to elute the compounds from the column.
-
Purification : Final purification of the isolated compounds is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation : The chemical structure of the purified compounds, including this compound, is determined using spectroscopic methods such as Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC), and by comparison with data reported in the literature.
Biological Activity: Cytotoxicity
Early studies primarily focused on the chemical characterization of this compound. However, more recent research has explored its biological activities. A 2011 study investigated the cytotoxic effects of this compound against several human cancer cell lines.
Data Presentation
The cytotoxic activity of this compound was evaluated, and the half-maximal inhibitory concentration (IC₅₀) values were determined.
| Compound | Cell Line | IC₅₀ (µg/mL)[1] |
| This compound | A549 (Human lung carcinoma) | 12.3[1] |
| H460 (Human large-cell lung cancer) | 15.1[1] | |
| HGC27 (Human stomach cancer) | 18.5[1] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
The cytotoxic activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This method quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[2][3][4]
-
Cell Plating : Human cancer cell lines (A549, H460, and HGC27) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Preparation : The CellTiter-Glo® Reagent is prepared by transferring the CellTiter-Glo® Buffer into the bottle containing the lyophilized CellTiter-Glo® Substrate and mixing until the substrate is fully dissolved.[3]
-
Lysis and Signal Generation : After the incubation period with the test compound, the 96-well plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[3]
-
Signal Stabilization : The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[3]
-
Luminescence Measurement : The luminescence is recorded using a luminometer. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells in the well.
-
Data Analysis : The IC₅₀ values are calculated from the dose-response curves generated from the luminescence data.
Synthesis of this compound and Its Derivatives
To date, there are no published reports detailing the total synthesis of this compound or the synthesis of its derivatives. The existing literature focuses exclusively on the isolation of this compound from its natural source, Melia azedarach. While general synthetic strategies for the broader class of euphane triterpenoids have been developed, a specific synthetic route for this compound has not been described.[1][5][6]
Signaling Pathways and Mechanism of Action
The mechanism of action through which this compound exerts its cytotoxic effects has not yet been elucidated. Consequently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its derivatives. Further research is required to understand the molecular targets and cellular pathways involved in its biological activity.
Visualizations
The following diagram illustrates the general workflow for the isolation and bioactivity screening of this compound as described in the literature.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. ch.promega.com [ch.promega.com]
- 5. Total Synthesis of Euphane Triterpenoids Using Metal-Catalyzed Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Kulinone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Kulinone, a euphane-type triterpenoid, from its plant sources. This compound has been identified in plant species such as Melia azedarach, Azadirachta indica, and Melia dubia and has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the euphane class of secondary metabolites.[1] It has been isolated from various parts of the Melia and Azadirachta species. The primary biological activity of interest for this compound is its cytotoxicity against human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer).[2] This potential for anticancer activity makes the development of robust isolation and purification protocols crucial for further preclinical and clinical research.
Plant Material and Preparation
The primary source for this compound isolation discussed in the literature is Melia azedarach, also known as the Chinaberry tree. Various parts of the plant, including the bark, fruits, and leaves, can be used for extraction.[1][2][3]
Protocol for Plant Material Preparation:
-
Collection: Collect fresh plant material (e.g., bark) from a healthy, mature Melia azedarach tree.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Cleaning: Wash the collected plant material thoroughly with water to remove any dirt and debris.
-
Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade to prevent the degradation of phytochemicals. Alternatively, a plant dryer can be used at a controlled temperature (typically 40-50°C).
-
Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction of this compound
The initial step in isolating this compound is the extraction from the powdered plant material using an appropriate solvent. Maceration or Soxhlet extraction with organic solvents is commonly employed.
Protocol for Solvent Extraction:
-
Maceration:
-
Place the powdered plant material (e.g., 1 kg) in a large container.
-
Add a suitable solvent, such as methanol or ethanol, at a solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v).
-
Seal the container and allow it to stand at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process with fresh solvent two more times to ensure maximum recovery of the compounds.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.
-
Fractionation of the Crude Extract
The crude extract contains a complex mixture of phytochemicals. Fractionation is performed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
Protocol for Liquid-Liquid Partitioning:
-
Suspend the dried crude extract (e.g., 100 g) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, dichloromethane (or chloroform), and ethyl acetate.
-
For each step, mix the extract suspension with the partitioning solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the respective solvent layers. Triterpenoids like this compound are typically found in the less polar fractions, such as the dichloromethane or ethyl acetate fractions.
-
Evaporate the solvent from each fraction to obtain the dried fractions.
Purification of this compound
The final step involves the purification of this compound from the enriched fraction using chromatographic techniques. A combination of column chromatography methods is often necessary to achieve high purity.
Protocol for Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel (60-120 mesh) column with a suitable non-polar solvent, such as n-hexane.
-
Dissolve the dried dichloromethane or ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pool the fractions containing the compound of interest (based on TLC profile).
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing - Optional):
-
For obtaining highly pure this compound, preparative HPLC with a C18 column and a mobile phase of methanol and water can be employed.
-
Data Presentation
Table 1: Representative Yield of Triterpenoids from Melia azedarach Fruits
| Compound | Yield (mg/kg of dry plant material) |
| Melianone | 130 |
| 21-β-Acetoxymelianone | 16 |
| Methyl kulonate | 35 |
| 3-α-Tigloylmelianol | 78 |
Table 2: Cytotoxic Activity of this compound and Related Compounds from Melia azedarach
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| This compound | A549 (Lung) | 5.6 - 21.2 |
| This compound | H460 (Lung) | 5.6 - 21.2 |
| This compound | HGC27 (Gastric) | 5.6 - 21.2 |
| Meliastatin 3 | A549, H460, HGC27 | 5.6 - 21.2 |
| 3β-acetoxy-12β-hydroxy-eupha-7,24-dien-21,16β-olide | A549, H460, HGC27 | 5.6 - 21.2 |
Source:[2]
Visualizations
Caption: Workflow for this compound Isolation and Purification.
The cytotoxic effects of many triterpenoids are mediated through the induction of apoptosis. A key signaling pathway involved in cell survival is the PI3K/AKT pathway. Inhibition of this pathway can lead to apoptosis. While the specific mechanism for this compound is still under investigation, this pathway represents a likely target.
Caption: Proposed PI3K/AKT Pathway Inhibition by this compound.
References
- 1. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Kulinone
Introduction
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Kulinone. As no standardized method is currently published for this specific analyte, the following protocol has been developed based on established analytical principles for structurally similar compounds, such as quinolone derivatives.[1][2][3] This method is intended for use by researchers, scientists, and drug development professionals for purity assessment, stability testing, and quantification of this compound in bulk drug substances and formulated products.
The proposed method utilizes reversed-phase chromatography, which is a standard and robust technique for separating compounds with moderate to low polarity.[4] A C18 stationary phase is selected for its wide applicability and excellent resolving power for heterocyclic compounds.[1][5] The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile) to ensure optimal peak shape and retention. UV detection is employed for quantification, leveraging the anticipated chromophoric properties of the this compound structure.[6][7]
This application note provides detailed protocols for sample and standard preparation, instrument setup, and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm Syringe filters (e.g., PVDF or Nylon)
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This yields a nominal concentration of 100 µg/mL.
-
If necessary, perform further dilutions with the diluent to bring the concentration within the calibration range (e.g., 25 µg/mL).
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[11]
HPLC Instrumentation and Conditions
The proposed chromatographic conditions are summarized in the table below. These parameters should serve as a starting point and may require optimization.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase | A: 20mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[1][2] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[9][10] The following parameters should be assessed.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The ability to assess the analyte in the presence of expected components (impurities, degradants, matrix).[8] | Peak purity index > 0.999. No interference from blank or placebo at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | The closeness of the test results to the true value. Assessed by spiking a placebo or sample with known amounts of analyte.[9] | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Precision over a short interval with the same operator and equipment.Intermediate Precision (Inter-day): Assesses variations within the lab (different days, analysts, or equipment).[1] | RSD ≤ 2.0% for repeatability.RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters are met. RSD of results ≤ 2.0%. |
| System Suitability | Ensures the chromatographic system is adequate for the intended analysis. Performed before each analytical run. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 1.0%. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis for this compound, from initial preparation to the final report.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. moca.net.ua [moca.net.ua]
- 2. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 7. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. sartorius.com [sartorius.com]
Application Notes and Protocols: Synthesis and Bioactivity Screening of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive quinoline derivatives and detailed protocols for their biological screening. The information is intended to guide researchers in medicinal chemistry and drug discovery in the development of novel therapeutic agents based on the versatile quinoline scaffold.
Introduction
Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities. The quinoline ring system is a key structural motif in numerous natural products and synthetic drugs.[1] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[2][3] This document outlines synthetic strategies for preparing novel quinoline derivatives and provides detailed protocols for evaluating their biological potential.
Data Presentation: Bioactivity of Quinoline Derivatives
The following tables summarize the quantitative bioactivity data for various classes of quinoline derivatives.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | MGC-803 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 12e | 1.38 | 5.34 | 5.21 |
| 5-Fu (Reference) | 6.22 | 10.4 | 11.1 |
Data sourced from a study on the antiproliferative activity of novel quinoline-chalcone derivatives.[4]
Table 2: Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids
| Compound | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| 7b | 2 | 10 | 125 |
| 7c | >50 | >50 | 15.6 |
| 7d | >50 | >50 | 15.6 |
| 7h | 20 | >50 | 125 |
MIC: Minimum Inhibitory Concentration. Data from a study on the antimicrobial activity of quinoline-based hydroxyimidazolium hybrids.[5]
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
| Compound | Inhibition of Paw Edema (%) at 3h |
| 6a | 62.5 |
| 6b | 68.7 |
| Diclofenac (Reference) | 75.0 |
Data from a study evaluating the anti-inflammatory activity of quinoline derivatives bearing azetidinone scaffolds using the carrageenan-induced rat paw edema model.[6]
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
This protocol describes the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which are versatile intermediates for further derivatization.[7]
Materials:
-
N-arylacetamide
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the appropriate N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5 °C, add POCl₃ (60 mmol) dropwise with stirring.
-
After the addition is complete, stir the mixture at 80-90 °C for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with sodium thiosulfate solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate:hexane (3:7) mixture as the eluent to obtain the pure 2-chloro-3-formylquinoline derivative.[8]
Protocol 2: Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives
This protocol details the conversion of 2-chloroquinoline-3-carbaldehydes to tetrazolo[1,5-a]quinoline-4-carbaldehydes.[9]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium azide (NaN₃)
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Acetone
Procedure:
-
Prepare a mixture of 2-chloroquinoline-3-carbaldehyde (10 mmol), sodium azide (1.0 g) in water (5 mL), acetic acid (2 mL), and DMSO (100 mL).
-
Stir the mixture at 40 °C for 3 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
A crystalline solid will form. Filter the solid, wash it with water, and dry it.
-
Recrystallize the product from acetone to yield the pure tetrazolo[1,5-a]quinoline-4-carbaldehyde derivative.[9]
Protocol 3: Synthesis of 3-Chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one Derivatives
This protocol describes the synthesis of azetidinone-bearing quinoline derivatives from Schiff base intermediates.[6]
Materials:
-
Schiff base of tetrazolo[1,5-a]quinoline-4-carbaldehyde and a substituted amine
-
Dioxane
-
Triethylamine (Et₃N)
-
Chloroacetyl chloride (ClCH₂COCl)
Procedure:
-
To a stirred solution of the Schiff base (0.05 mol) and Et₃N (0.01 mol) in dioxane (50 mL), add chloroacetyl chloride (0.01 mol) dropwise at 0-5 °C.
-
Stir the reaction mixture for approximately 5 hours.
-
Filter off the precipitated amine hydrochloride.
-
Reflux the filtrate for about 3 hours.
-
Evaporate the excess solvent under reduced pressure.
-
Wash the resulting solid with water (30 mL), filter, and dry to obtain the final azetidin-2-one derivative.[10]
Bioactivity Screening Protocols
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for assessing the antioxidant potential of synthesized compounds.[11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (quinoline derivatives)
-
Standard antioxidant (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Dissolve the quinoline derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[12]
Protocol 5: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo protocol is used to evaluate the anti-inflammatory properties of the synthesized compounds in a rat model.[6]
Materials:
-
Wistar rats
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: a control group, a carrageenan-only group, a reference drug group, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[13]
Signaling Pathways and Experimental Workflows
The biological activity of quinoline derivatives is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer Signaling Pathways
Many quinoline derivatives exert their anticancer effects by targeting key signaling molecules and pathways that are dysregulated in cancer cells. These include the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[14] They can also interfere with downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which control cell proliferation, survival, and apoptosis.[15] Furthermore, some derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Caption: Anticancer mechanisms of quinoline derivatives.
General Experimental Workflow
The development and screening of novel quinoline derivatives follow a logical workflow, from initial synthesis to comprehensive biological evaluation.
Caption: Drug discovery workflow for quinoline derivatives.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. cbijournal.com [cbijournal.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of Kurarinone in In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kurarinone, a natural flavanone isolated from Sophora flavescens, in various in vitro models to assess its anti-inflammatory potential. The protocols detailed below are intended to facilitate research into the mechanisms of action of Kurarinone and to provide a framework for its evaluation as a potential therapeutic agent.
Kurarinone has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, including the NF-κB and MAPK pathways. It has also been shown to induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the Nrf2 pathway.[1][2][3] This document outlines the necessary experimental procedures to investigate these effects.
Data Presentation: In Vitro Anti-Inflammatory Activity of Kurarinone
The following tables summarize the quantitative data on the in vitro anti-inflammatory and related activities of Kurarinone from published studies.
Table 1: Inhibition of Inflammatory Mediators and Enzymes by Kurarinone
| Parameter | Cell Line/System | Stimulus | Kurarinone Concentration | Observed Effect | Reference |
| NF-κB Activation | HEK293 | Lipopolysaccharide (LPS) | 100 µg/mL | Inhibition of IκBα phosphorylation | [1] |
| HEK293 | LPS | 5.8 µg/mL | IC₅₀ for NF-κB pathway activation inhibition | [1] | |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Micromolar concentrations | Decreased NO generation | [1] |
| iNOS Expression | RAW 264.7 | LPS | Micromolar concentrations | Decreased iNOS protein expression | [1] |
| RAW 264.7 | LPS | 50 µM | Suppressed iNOS mRNA expression | [3] | |
| COX-1 Activity | Bovine Platelets | - | Micromolar concentrations | Inhibition | [1] |
| COX-2 Expression | LPS-treated RAW cells | LPS | Up to 25 µM | No significant downregulation | [1] |
| IL-1β mRNA Expression | RAW 264.7 | LPS | 50 µM | Suppressed IL-1β mRNA expression | [3] |
| IL-6 mRNA Expression | L929sA | TNF-α | 4 and 40 µM | Significant inhibition | [1] |
| TNF-α, IL-1β, CCL2 mRNA | RAW 264.7 | LPS | Micromolar concentrations | Reduced expression (24h treatment) | [1] |
| Reactive Oxygen Species (ROS) | RAW 264.7 | LPS | Micromolar concentrations | Decreased ROS production | [1] |
Table 2: Effects of Kurarinone on Cell Viability and Signaling Pathways
| Parameter | Cell Line | Kurarinone Concentration | Observed Effect | Reference |
| Cell Viability (Cytotoxicity) | PC3 (prostate cancer) | - | IC₅₀ of 18.5 µM | [1] |
| H1688 (small-cell lung cancer) | - | IC₅₀ of 12.5 µM | [1] | |
| H146 (small-cell lung cancer) | - | IC₅₀ of 30.4 µM | [1] | |
| A549 (non-small cell lung cancer) | 0, 5, 10, 15, 20 µg/mL | Time- and dose-dependent suppression of cell viability | [4] | |
| BEAS-2B (normal bronchial epithelial) | - | IC₅₀ > 50 µg/mL | [4] | |
| RAW 264.7 | Up to 50 µM | Negligible cytotoxicity | [3] | |
| MAPK Phosphorylation (ERK1/2, JNK, p38) | RAW 264.7 | Micromolar concentrations | Decreased LPS-induced phosphorylation | [1] |
| KEAP1 Expression | RAW 264.7 / HaCaT | 20–50 µM | Dose-dependent downregulation | [1] |
| Nrf2 Activation | RAW 264.7 / HaCaT | 20–50 µM | Nrf2 stabilization and nuclear translocation | [1] |
| HO-1 Expression | RAW 264.7 / HaCaT | 20–50 µM | Increased expression | [1] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by Kurarinone and a general experimental workflow for its in vitro evaluation.
Caption: Mechanism of Kurarinone's anti-inflammatory action.
Caption: General workflow for in vitro anti-inflammatory testing.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare macrophage cells for stimulation and treatment with Kurarinone.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Kurarinone (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blot and qPCR) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of Kurarinone in DMEM from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Pre-treat the cells with various concentrations of Kurarinone (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis). Include a vehicle control (DMSO) and a positive control (LPS only).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Kurarinone on RAW 264.7 cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of Kurarinone for 24 hours as described in Protocol 1.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solution
Protocol:
-
After cell treatment (Protocol 1), collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂ (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Cytokine Measurement (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β)
-
Wash buffer
-
Substrate solution
-
Stop solution
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants (collected in Protocol 1) and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme-linked secondary antibody.
-
Add the substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To analyze the effect of Kurarinone on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After cell treatment for the appropriate duration (e.g., 15-60 minutes for MAPK/NF-κB phosphorylation), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) or the total protein.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Kulinone: Application Notes and Protocols for Antimicrobial Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial assessment of kulinone as a potential antimicrobial agent. The protocols outlined below are designed to be adaptable for screening against a variety of bacterial strains. This compound, a triterpenoid found in plants such as Melia azedarach and Azadirachta indica, has demonstrated cytotoxic effects against several cancer cell lines[1]. This biological activity suggests that it may also possess antimicrobial properties worth investigating. The following experimental designs are intended to systematically evaluate this potential.
Data Presentation
For a clear and concise comparison of the antimicrobial efficacy of this compound, all quantitative data from the following experiments should be summarized in a structured table.
Table 1: Summary of Antimicrobial and Cytotoxic Activity of this compound
| Parameter | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Human Dermal Fibroblasts (HDFs) |
| Minimum Inhibitory Concentration (MIC) | [Insert MIC value in µg/mL] | [Insert MIC value in µg/mL] | Not Applicable |
| Minimum Bactericidal Concentration (MBC) | [Insert MBC value in µg/mL] | [Insert MBC value in µg/mL] | Not Applicable |
| Time-Kill Kinetics (at 4x MIC) | [Insert log10 CFU/mL reduction at various time points] | [Insert log10 CFU/mL reduction at various time points] | Not Applicable |
| Cytotoxicity (IC50) | Not Applicable | Not Applicable | [Insert IC50 value in µg/mL] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is recommended to perform these experiments in triplicate to ensure the reliability of the results.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining the MIC of a compound.[1][2]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Incubator
Protocol:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at a starting concentration of, for example, 1024 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of this compound concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
The eleventh well in each row should contain only MHB and the bacterial inoculum to serve as a positive control for growth.
-
The twelfth well should contain only MHB to serve as a negative control for sterility.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC assay to determine if the compound is bactericidal or bacteriostatic.[3][4][5][6]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or a multi-channel pipette
Protocol:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.[7][8]
Materials:
-
This compound stock solution
-
MHB
-
Bacterial culture in the logarithmic phase of growth
-
Sterile test tubes or flasks
-
Shaking incubator
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Prepare test tubes or flasks containing MHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control tube without this compound.
-
Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C in a shaking incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[7]
Cytotoxicity Assay
It is crucial to assess the toxicity of this compound against mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[9]
Materials:
-
This compound stock solution
-
Human cell line (e.g., Human Dermal Fibroblasts - HDFs)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the human cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells and medium without this compound as a negative control.
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's antimicrobial action.
Caption: Experimental workflow for assessing the antimicrobial potential of this compound.
Caption: Hypothetical signaling pathways for the antimicrobial action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANTILEISHMANIAL MODE OF ACTION OF DERIVATIVES OF THE QUINOLINE ALKALOID (QUININE) FROM THE BARK OF CINCHONA LEDGERIANA | International Society for Horticultural Science [ishs.org]
- 3. This compound | C30H48O2 | CID 44567124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C30H48O2 | CID 44567124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of quinolones against gram-positive cocci: clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinine Enhances Photo-Inactivation of Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cell-Based Assays for Evaluating Kulinone Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kulinone is a novel synthetic quinolone derivative demonstrating significant potential as an anti-proliferative agent. This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in cancer cell lines. The described assays are essential for characterizing the compound's cytotoxic and apoptotic activity, as well as its impact on cell cycle progression and key signaling pathways. The protocols provided herein are optimized for reproducibility and are intended to guide researchers in the comprehensive assessment of this compound's therapeutic potential.
Data Presentation
The following tables summarize the quantitative data obtained from key experiments evaluating the efficacy of this compound.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Compound | IC50 (µM) |
| This compound | 0.39 |
| Doxorubicin (Control) | 9.23 |
IC50 values were determined after 48 hours of treatment using the MTT assay.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Apoptotic Phase |
| Control (Untreated) | 55.2 | 30.1 | 14.7 | 1.5 |
| This compound (0.39 µM) | 25.8 | 15.3 | 48.9 | 10.0 |
Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment.[1]
Table 3: Induction of Apoptosis by this compound in HepG2 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 2.1 | 1.3 |
| This compound (0.39 µM) | 15.4 | 5.2 |
Apoptosis was assessed by Annexin V-FITC/PI dual staining and flow cytometry after 24 hours of treatment.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[2][3]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.[4]
Materials:
-
HepG2 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with this compound at its IC50 concentration (0.39 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][5]
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.[6]
Materials:
-
HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and treat with this compound at its IC50 concentration (0.39 µM) for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1][7]
STAT3 Inhibition Assay (Western Blot)
This protocol determines if this compound inhibits the activation of STAT3, a key transcription factor in cell survival and proliferation.
Materials:
-
HepG2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed HepG2 cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio indicates inhibition of STAT3 activation.[8][9]
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Design, Synthesis, Anti-Proliferative Evaluation and Cell Cycle Analysis of Hybrid 2-Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Screening of Stat3 inhibitory effects of Korean herbal medicines in the A549 human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
Application Notes and Protocols for Kulinone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Kulinone, a natural triterpenoid with cytotoxic properties, in cell culture experiments. The following sections cover the essential information required for studying the effects of this compound on cancer cell lines, including its physicochemical properties, preparation of solutions, and protocols for assessing its biological activity.
Introduction to this compound
This compound is a triterpenoid compound isolated from sources such as the seeds of Melia toosendan and the bark of Melia azedarach.[1][2] It has demonstrated cytotoxic effects against various human cancer cell lines, making it a compound of interest for cancer research and drug development.[3] These protocols are designed to guide researchers in investigating the anti-cancer potential of this compound in a laboratory setting.
Physicochemical Properties and Solubility of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| CAS Number | 21688-61-9 | [1] |
| Molecular Formula | C30H48O2 | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Preparation of this compound Solutions for Cell Culture
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following protocol describes the preparation of a stock solution and subsequent working solutions for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 0.001 L * 440.70 g/mol * 1000 mg/g = 4.407 mg
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh 4.41 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing Working Solutions:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute to working concentrations:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxic and mechanistic effects of this compound on cancer cells.
Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell proliferation.
Quantitative Data Summary:
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Cancer | 6.2 | [3] |
| H460 | Lung Cancer | 7.8 | [3] |
| HGC27 | Gastric Cancer | 5.6 | [3] |
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate whether this compound induces cell cycle arrest.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 1,500 rpm for 5 minutes.[1]
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.[1]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution containing RNase A.[1][4]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1][4]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol can be used to determine if this compound induces apoptosis by examining the expression levels of key apoptosis-related proteins.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Hypothetical Signaling Pathways for Investigation
While the precise mechanism of action for this compound is still under investigation, its cytotoxic nature suggests that it may induce apoptosis and/or cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway that could be explored in response to this compound treatment.
Caption: Hypothetical signaling pathways affected by this compound.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Kulinone
Disclaimer: The following experimental models and protocols are provided based on the hypothesized anti-inflammatory and anticancer properties of a compound referred to as "Kulinone." This document is intended for research and drug development professionals. All animal experiments must be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
This compound, a novel synthetic compound, has demonstrated promising dual-activity profiles in preliminary in vitro screenings, suggesting potent anti-inflammatory and anticancer properties. These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using established animal models.
Section 1: In Vivo Models for Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[1][2] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
Experimental Protocol:
-
Animal Selection: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Housing: Animals are housed in polysulfone cages with sterile bedding, under controlled conditions of temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. They have free access to standard pellet chow and water.
-
Drug Preparation: this compound is suspended in a 0.5% sodium carboxymethyl cellulose (CMC) solution. Indomethacin (10 mg/kg) is used as a positive control. The vehicle (0.5% CMC) serves as the negative control.
-
Experimental Groups (n=6 per group):
-
Group I: Vehicle Control (0.5% CMC, p.o.)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (25 mg/kg, p.o.)
-
Group IV: this compound (50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Measurement: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.06 |
| This compound | 25 | 0.41 ± 0.03 | 51.76 |
| This compound | 50 | 0.23 ± 0.02 | 72.94 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.06 |
Experimental Workflow:
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in acute inflammation.[3]
Experimental Protocol:
-
Animal Selection: Male Swiss albino mice (20-25 g) are used.
-
Housing: Standard housing conditions as described in section 1.1.
-
Drug Preparation: this compound and Indomethacin are prepared as described in section 1.1.
-
Experimental Groups (n=6 per group):
-
Group I: Vehicle Control (0.5% CMC, p.o.)
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (25 mg/kg, p.o.)
-
Group IV: this compound (50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
The respective treatments are administered orally.
-
After 1 hour, each mouse is injected intravenously with 10 mL/kg of 1% Evans blue dye in normal saline.
-
30 minutes later, 0.25 mL of 0.6% (v/v) acetic acid solution is injected intraperitoneally.
-
After another 30 minutes, the animals are euthanized by cervical dislocation.
-
The peritoneal cavity is washed with 5 mL of normal saline, and the washing is collected in a test tube.
-
The collected fluid is centrifuged, and the absorbance of the supernatant is measured at 610 nm using a spectrophotometer.
-
-
Endpoint Measurement: The amount of dye leaked into the peritoneal cavity is quantified. The percentage inhibition of vascular permeability is calculated.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Absorbance at 610 nm (Mean ± SEM) | % Inhibition of Permeability |
| Vehicle Control | - | 0.35 ± 0.03 | - |
| This compound | 10 | 0.26 ± 0.02 | 25.71 |
| This compound | 25 | 0.18 ± 0.02 | 48.57 |
| This compound | 50 | 0.11 ± 0.01 | 68.57 |
| Indomethacin | 10 | 0.13 ± 0.01 | 62.86 |
Section 2: In Vivo Model for Anticancer Activity
Human Tumor Xenograft in Nude Mice
This model is a cornerstone for preclinical in vivo anticancer drug screening and development, allowing the evaluation of a compound's effect on human tumors grown in immunodeficient mice.[4][5][6]
Experimental Protocol:
-
Animal Selection: Female athymic nude mice (Nu/Nu), 6-8 weeks old, are used.
-
Cell Line: A human cancer cell line (e.g., A549 - lung carcinoma) is cultured in appropriate media.
-
Tumor Implantation:
-
A549 cells (5 x 10^6 cells in 0.1 mL of serum-free medium mixed with Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored every two days by measuring the length and width with calipers. Tumor volume is calculated as: (Length x Width^2) / 2.
-
-
Drug Preparation: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Cisplatin (a standard chemotherapeutic) is used as a positive control.
-
Experimental Groups (n=8 per group):
-
Group I: Vehicle Control (i.p. injection)
-
Group II: this compound (25 mg/kg, i.p., daily)
-
Group III: this compound (50 mg/kg, i.p., daily)
-
Group IV: Cisplatin (5 mg/kg, i.p., once a week)
-
-
Procedure:
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into the treatment groups.
-
Treatments are administered as per the defined schedule for 21 days.
-
Tumor volume and body weight are measured twice a week.
-
-
Endpoint Measurement:
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Mean Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1580 ± 120 | - | +5.2 |
| This compound | 25 | 950 ± 95 | 39.9 | +2.1 |
| This compound | 50 | 480 ± 60 | 69.6 | -1.5 |
| Cisplatin | 5 | 520 ± 75 | 67.1 | -8.7 |
Experimental Workflow:
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. ijpras.com [ijpras.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
Troubleshooting & Optimization
Kulinone stability issues in different solvents
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of Kulinone in different solvents crucial for my research?
Understanding the stability of this compound in various solvents is a critical first step in preclinical and pharmaceutical development. The choice of solvent can significantly impact the compound's shelf-life, its formulation into a drug product, and the reproducibility of experimental results. In-depth stability studies help in:
-
Selecting appropriate solvents for analytical method development: Ensuring the compound remains stable during analysis is key to obtaining accurate and reliable data.
-
Formulation development: Identifying solvents in which this compound is stable is essential for creating a viable and effective drug product.
-
Predicting degradation pathways: Understanding how and why this compound degrades can help in modifying its structure to improve stability or in designing appropriate storage conditions.
Q2: What are the primary factors that can affect the stability of this compound in a solution?
Several factors can influence the stability of a compound in solution.[1][2][3][4] It is important to consider the following when designing your experiments:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to UV or visible light can induce photochemical degradation.[1][2][3]
-
pH: The acidity or basicity of a solution can catalyze hydrolytic degradation.[2][3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][2][3]
-
Solvent Properties: The polarity, protic/aprotic nature, and chemical reactivity of the solvent can all play a role in compound stability.
-
Contaminants: Trace amounts of impurities in the solvent or from the container can catalyze degradation.[2]
Q3: How should I begin to assess the stability of this compound?
A systematic approach is recommended. Start with a forced degradation study, also known as stress testing.[5] This involves exposing a solution of this compound to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to rapidly identify potential degradation pathways and the analytical methods that will be "stability-indicating."
Q4: Which solvents should I include in my initial stability study of this compound?
The choice of solvents will depend on the intended application of this compound. A good starting point is to select a range of solvents with varying properties. Consider including:
-
Aqueous buffers: At various pH levels (e.g., pH 3, 7, 9) to assess hydrolytic stability.
-
Common organic solvents: Such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO), which are frequently used in analytical chemistry and as vehicles for in vitro and in vivo studies.
-
Protic and aprotic solvents: To understand the role of hydrogen bonding in stability.
-
Solvents relevant to your specific application: For example, if you are developing an oral formulation, you might include simulated gastric and intestinal fluids.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique for stability studies.[6] A stability-indicating HPLC method is one that can separate the intact this compound from all its degradation products, allowing for accurate quantification of the parent compound over time. Other techniques like NMR spectroscopy can be useful for identifying the structure of major degradation products.
Troubleshooting Guide
Q1: My this compound sample is showing rapid degradation in my chosen solvent. What are my next steps?
If you observe rapid degradation, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for rapid compound degradation.
Q2: I'm observing unexpected peaks in my HPLC chromatogram. What could be the cause?
Unexpected peaks can arise from several sources:
-
Degradation products of this compound: This is the most likely cause in a stability study.
-
Solvent impurities: Ensure you are using high-purity (e.g., HPLC grade) solvents.
-
Contamination from labware: Thoroughly clean all glassware and use inert materials.
-
Leachables from container closure systems: Especially relevant for long-term studies.
-
Reaction with the mobile phase: Ensure the mobile phase components are compatible with this compound.
Q3: How can I distinguish between the degradation and precipitation of this compound in my experiment?
This is a critical distinction. Here’s how you can investigate:
-
Visual Inspection: Look for any cloudiness or solid particles in your solution.
-
Centrifugation: Spin down the sample. If a pellet forms and the concentration of this compound in the supernatant decreases, precipitation is likely.
-
Solubility Test: Try to redissolve the sample by gentle warming or sonication. If the concentration of this compound increases, it suggests precipitation.
-
Microscopy: Visually confirm the presence of solid particles.
Data Presentation
A well-structured table is essential for comparing the stability of this compound across different conditions.
Table 1: Stability of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Time Point (hours) | This compound Concentration (% of Initial) | Observations |
| Acetonitrile | 25 | 0 | 100 | Clear solution |
| 24 | ||||
| 48 | ||||
| 40 | 0 | 100 | Clear solution | |
| 24 | ||||
| 48 | ||||
| Methanol | 25 | 0 | 100 | Clear solution |
| 24 | ||||
| 48 | ||||
| 40 | 0 | 100 | Clear solution | |
| 24 | ||||
| 48 | ||||
| pH 7.4 Buffer | 25 | 0 | 100 | Clear solution |
| 24 | ||||
| 48 | ||||
| 40 | 0 | 100 | Clear solution | |
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Various Solvents
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable, volatile solvent in which it is highly soluble and stable (e.g., acetonitrile).
-
Bring the solution to a final concentration of 1 mg/mL. This will be your stock solution.
-
-
Preparation of Stability Samples:
-
For each solvent to be tested, pipette a known volume of the this compound stock solution into a vial.
-
Evaporate the initial solvent under a gentle stream of nitrogen.
-
Add the test solvent to achieve a final this compound concentration of 100 µg/mL.
-
Prepare triplicate samples for each condition.
-
-
Incubation:
-
Store the vials under different conditions (e.g., 25°C, 40°C, protected from light).
-
Include a control sample stored at -20°C or -80°C where degradation is expected to be minimal.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a validated, stability-indicating HPLC method.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of this compound in each solvent.
-
Caption: General workflow for a solvent stability study.
Potential Degradation Pathway
The interaction of a solvent with a compound like this compound can lead to degradation through several mechanisms. The following diagram illustrates a generic signaling pathway for solvent-mediated degradation.
Caption: Generic pathway of solvent-mediated degradation.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asean.org [asean.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting Kulinone Peak Tailing in HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of kulinone. The following question-and-answer format directly addresses common problems and offers systematic solutions to improve peak symmetry and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound peak tailing in reverse-phase HPLC?
Peak tailing for this compound, a triterpenoid, in reverse-phase HPLC can stem from several factors, broadly categorized as chemical interactions and physical or mechanical issues within the HPLC system.
-
Secondary Silanol Interactions: This is a primary chemical cause. Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the this compound molecule, such as its hydroxyl and ketone moieties. This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.[1][2][3]
-
Mobile Phase pH Effects: While this compound does not possess strongly acidic or basic functional groups that would have a defined pKa in the typical mobile phase pH range, subtle interactions can still be influenced by the mobile phase pH. An inappropriate pH can affect the ionization state of residual silanols on the stationary phase, thereby influencing secondary interactions.
-
Column Overload: Injecting too much this compound sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or blockages, all of which can contribute to poor peak shape.[4]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can increase dead volume and cause band broadening and peak tailing.[2][4]
-
Contamination: A buildup of contaminants on the column frit or at the head of the column can create alternative interaction sites for this compound, leading to peak distortion.
Q2: My this compound peak is tailing. What is the first thing I should check?
Start by systematically diagnosing the issue to differentiate between a chemical and a physical problem. A logical first step is to inject a neutral, non-polar compound (a "probe" compound) that is not expected to interact with active sites on the column.
If the probe compound's peak is also tailing, the issue is likely mechanical or physical (e.g., a column void, blocked frit, or extra-column dead volume). If the probe compound exhibits a symmetrical peak while your this compound peak continues to tail, the problem is likely chemical in nature, pointing towards secondary interactions between this compound and the stationary phase.[5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound peak tailing.
Caption: A flowchart illustrating the troubleshooting steps for this compound peak tailing in HPLC.
Detailed Troubleshooting Guides
Q3: How can I mitigate secondary silanol interactions for this compound?
There are several effective strategies to minimize the unwanted interactions between this compound and the silica stationary phase:
-
Use a Highly End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal exposed silanol groups. This is often the most effective solution for reducing peak tailing for compounds with polar functional groups.
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups, reducing their ability to interact with this compound.[1] A lower pH is generally a good starting point for troubleshooting tailing of neutral to moderately polar compounds.
-
Add a Competing Base (with caution): In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, TEA can be difficult to remove from the column and may affect the ionization of your analyte in a mass spectrometer. Use this approach judiciously and check for compatibility with your detector.
-
Increase Buffer Concentration: If using a buffered mobile phase, increasing the ionic strength can sometimes help to shield the silanol interactions.
Q4: What are the ideal starting parameters for an HPLC method for this compound to avoid peak tailing?
While a specific, validated method for this compound is not widely published, a good starting point can be derived from general methods for other triterpenoids.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, highly end-capped, high-purity silica | To minimize secondary silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid | To protonate silanol groups and control pH. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase. |
| Gradient | Start with a shallow gradient (e.g., 50-95% B over 20 min) | To ensure adequate separation and good peak shape. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A standard flow rate for analytical columns. |
| Column Temperature | 30-40 °C | To improve efficiency and reduce viscosity. |
| Injection Volume | 5-10 µL | Keep the injection volume small to avoid overload. |
| Sample Solvent | Dissolve this compound in the initial mobile phase composition | To prevent peak distortion due to solvent mismatch.[4] |
Q5: Could my sample preparation be causing the peak tailing?
Yes, improper sample preparation can contribute to peak tailing. Here are a few things to consider:
-
Sample Overload: As mentioned, injecting too high a concentration of this compound can lead to peak tailing.[4] If you suspect this is the case, try diluting your sample and re-injecting.
-
Sample Solvent: The solvent in which your this compound is dissolved can have a significant impact on peak shape. If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread, leading to distorted peaks. Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[4]
-
Sample Matrix Effects: If your this compound sample is in a complex matrix (e.g., a plant extract), other components in the matrix can co-elute or interfere with the chromatography, potentially causing peak tailing. Consider a sample clean-up step like Solid Phase Extraction (SPE) to remove interfering substances.
Experimental Protocols
Protocol 1: Diagnosing the Cause of Peak Tailing
-
Prepare a Probe Compound Solution: Dissolve a neutral, non-polar compound (e.g., toluene or naphthalene) in your mobile phase at a concentration that will give a reasonable detector response.
-
Prepare Your this compound Sample: Ensure your this compound sample is dissolved in the initial mobile phase composition.
-
Sequential Injections:
-
Inject your this compound sample and observe the peak tailing.
-
Inject the probe compound solution.
-
Inject your this compound sample again to ensure the issue is persistent.
-
-
Analyze the Results:
-
If both this compound and the probe compound tail: The problem is likely mechanical. Check your system for dead volume, column voids, or blockages.
-
If only the this compound peak tails: The problem is likely chemical. Proceed with mobile phase or column optimization as described in the troubleshooting guides.
-
Protocol 2: Mobile Phase pH Scouting for this compound
-
Prepare Mobile Phases: Prepare at least three different mobile phases:
-
Mobile Phase A1: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile
-
Mobile Phase A2: Water (neutral); Mobile Phase B: Acetonitrile
-
Mobile Phase A3: Water with 10 mM Ammonium Acetate (buffered); Mobile Phase B: Acetonitrile
-
-
Equilibrate the Column: For each mobile phase system, thoroughly flush and equilibrate your column (at least 10-15 column volumes).
-
Inject this compound: Inject your this compound sample using each of the mobile phase systems.
-
Compare Peak Shapes: Analyze the resulting chromatograms and compare the peak symmetry for this compound under each condition to determine the optimal pH range.
References
How to prevent Kulinone precipitation in cell culture media
Technical Support Center: Kulinone
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the precipitation of this compound in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a euphane-type triterpenoid metabolite that has been identified in plants such as Melia azedarach.[1][2] It is utilized in research for its cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer), with reported IC50 values of 6.2, 7.8, and 5.6 µg/mL, respectively.[3] Its chemical properties, particularly its hydrophobicity, make it a valuable tool for studying specific cellular pathways, but also present challenges for its use in aqueous cell culture environments.
Q2: What causes this compound to precipitate in cell culture media?
This compound precipitation is primarily driven by its low aqueous solubility.[4] Like many hydrophobic small molecules, when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, it can rapidly "crash out" of solution if its concentration exceeds its solubility limit.[4][5]
Key contributing factors include:
-
High Final Concentration: Attempting to achieve a final this compound concentration that is above its solubility threshold in the specific medium being used.
-
Excessive Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) is a critical factor. High percentages of DMSO can cause the compound to precipitate upon dilution.[4]
-
Improper Mixing Technique: Adding the this compound stock solution too quickly or into cold media can cause localized high concentrations, leading to immediate precipitation.[5]
-
Media Composition: The absence of serum or other proteins can reduce the solubilizing capacity of the media. Serum albumin, for instance, can bind to hydrophobic compounds and help keep them in solution.[6]
-
Temperature and pH: Fluctuations in temperature, such as using cold media, can decrease the solubility of compounds and other media components.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways. You should look for:
-
Cloudiness or Turbidity: The media appears hazy or milky after the addition of this compound.
-
Visible Particles: You may see small, distinct particles, which can appear crystalline or amorphous, floating in the media or settled at the bottom of the culture vessel.
-
A "Sheen" or Film: A thin film may be visible on the surface of the media.
These signs can be subtle, so it is important to carefully inspect the media against a light source after adding the compound.
Q4: Can I still use my cell culture plates if I observe precipitation?
It is strongly advised not to proceed with an experiment if precipitation is observed. The formation of a precipitate means the actual concentration of soluble, biologically active this compound is unknown and significantly lower than intended. This will lead to inaccurate and non-reproducible results. The precipitate itself can also have confounding physical effects on the cells.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: I observed a precipitate in my cell culture media after adding my this compound stock solution.
Follow this step-by-step guide to identify the cause and find a solution.
Step 1: Review Your Stock Solution Protocol
The first step in troubleshooting is to ensure the this compound stock solution was prepared and stored correctly.
Experimental Protocol 1: Preparation of a this compound Stock Solution
-
Determine the Target Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest desired final concentration. For example, to achieve a final concentration of 10 µM, prepare a 10 mM stock solution.[4]
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound's triterpenoid structure suggests poor solubility in water but good solubility in organic solvents.
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 440.7 g/mol [1]) in a sterile microfuge tube or glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder. Vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be used.[7]
-
Visual Confirmation: Ensure the solution is completely clear with no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials or cryovials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Step 2: Check Your Dilution Method and Final Concentrations
The way the stock solution is introduced into the media is critical. The goal is to dilute the DMSO and this compound rapidly and evenly to avoid localized supersaturation.
Experimental Protocol 2: Diluting this compound Stock into Cell Culture Media
-
Pre-warm the Media: Use cell culture media that has been pre-warmed to 37°C. Cold media can reduce the solubility of many compounds.
-
Calculate Volumes: Determine the volume of this compound stock needed to achieve your final desired concentration while keeping the final DMSO concentration as low as possible.
-
Perform Intermediate Dilutions (If Necessary): If your stock is highly concentrated (e.g., 100 mM) and your final concentration is very low, making an intermediate dilution in pure DMSO can be beneficial. This allows for a larger, more accurate volume to be added to the final media.[5]
-
Add Dropwise While Mixing: Add the calculated volume of this compound stock drop-by-drop directly into the pre-warmed media while gently swirling or vortexing the media. This rapid dispersal is crucial. Do not add the stock solution to the wall of the tube or as a single large drop.
-
Final Mix and Incubation: After addition, cap the tube and invert it several times to ensure homogeneity. Use the media immediately.
Step 3: Evaluate Solvent and Compound Concentrations
If precipitation still occurs after optimizing your protocols, the final concentrations may be too high for the chosen conditions.
Table 1: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Max. DMSO % (v/v) | Notes |
| Robust/Transformed Cell Lines | ≤ 0.5% | Many cell lines tolerate up to 0.5% DMSO, but cytotoxicity should always be tested.[7] |
| Primary Cells / Sensitive Lines | ≤ 0.1% | Primary cells are often more sensitive to DMSO toxicity.[7] |
| General Recommendation | ≤ 0.1% | To minimize solvent effects and reduce the risk of precipitation, aim for the lowest possible final DMSO concentration. |
Troubleshooting Action:
-
Lower this compound Concentration: Your target concentration may exceed this compound's solubility limit. Perform a dose-response experiment starting from a much lower concentration to determine the practical working range.
-
Lower DMSO Concentration: If your final DMSO concentration is above 0.1%, remake your stock solution at a higher concentration (e.g., from 10 mM to 20 mM) so you can add a smaller volume to your media.
Step 4: Consider Media Components
The composition of your media can significantly impact this compound's solubility.
Troubleshooting Action:
-
Working in Serum-Free Media? Hydrophobic compounds are often more prone to precipitation in serum-free or low-serum conditions. Serum albumin acts as a natural carrier.[6]
-
Solution: Use a Carrier Protein: Consider conjugating this compound to fatty acid-free Bovine Serum Albumin (BSA). Preparing a this compound-BSA complex can dramatically increase its solubility and stability in aqueous media.[6]
Visual Workflow and Diagrams
Troubleshooting Precipitation: A Decision Workflow
The following diagram outlines a logical workflow to diagnose and solve issues with this compound precipitation.
Caption: A decision tree for troubleshooting this compound precipitation.
Mechanism of Precipitation vs. Solubilization
This diagram illustrates the biophysical basis of this compound precipitation in an aqueous environment and how serum proteins can prevent it.
References
- 1. This compound | C30H48O2 | CID 44567124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a euphane-type triterpenoid from Melia azedarach, L. - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
Technical Support Center: Interpreting Complex NMR Spectra of Kulinone
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges researchers face when interpreting complex NMR spectra of natural products.
Q1: My ¹H NMR spectrum has too many overlapping signals in the aliphatic/aromatic region. How can I resolve individual protons?
A1: Signal overlap is a common issue with complex molecules. Here are several strategies:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths (e.g., 600 MHz or higher) increase chemical shift dispersion, spreading out peaks and reducing overlap.
-
Try a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons, potentially resolving overlapped regions.[1]
-
2D NMR Techniques: Two-dimensional NMR is essential for resolving complexity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems even when signals are crowded.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, which is invaluable for assigning proton signals based on the more dispersed ¹³C spectrum.[2][3]
-
Q2: I'm having trouble assigning quaternary carbons since they don't appear in DEPT-135 or HSQC spectra. What should I do?
A2: Quaternary carbons lack attached protons and require specific experiments for assignment:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It detects long-range correlations (typically 2-4 bonds) between protons and carbons.[2][4] By observing which protons correlate to a quaternary carbon, you can pinpoint its location in the structure.
-
Check the ¹³C Spectrum: Simple comparison of the full ¹³C spectrum with a DEPT-135 spectrum will reveal which signals correspond to quaternary carbons (as they will be absent in the DEPT).[4]
Q3: My baseline is noisy and the peaks are broad. What could be the cause?
A3: Poor signal-to-noise and broad peaks can stem from several issues:
-
Sample Concentration: A sample that is too dilute will have a low signal-to-noise ratio. Conversely, a sample that is too concentrated can lead to viscosity-related peak broadening.[5][6]
-
Poor Shimming: The magnetic field homogeneity (shimming) must be optimized for each sample. Poor shimming is a very common cause of broad and distorted peaks.[7] Insoluble particles in the sample can also disrupt shimming.[5][7]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q4: How can I confirm the presence of exchangeable protons like -OH or -NH?
A4: Exchangeable protons have characteristic behaviors:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. Protons from -OH or -NH groups will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.[1]
-
Broad Signals: These protons often appear as broad singlets, and their chemical shift can be highly dependent on concentration and temperature.
Q5: The integrations in my ¹H NMR spectrum don't match the expected proton count. Why?
A5: Inaccurate integration can be caused by:
-
Overlapping Peaks: If peaks are not well-resolved, integrating them accurately is difficult.[1]
-
Slow Relaxation: Quaternary carbons and protons with long relaxation times may not fully relax between scans, leading to lower signal intensity and inaccurate integrals. Increasing the relaxation delay (d1) in the acquisition parameters can help.
-
Signal Saturation: Very strong signals, such as a residual solvent peak, can saturate the detector, leading to baseline artifacts and making integration of nearby smaller peaks unreliable.[6]
Data Presentation: NMR Assignments for Strychnine
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Strychnine, a complex alkaloid, which serves as our model compound.
Table 1: ¹H NMR Data for Strychnine (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.10 | d | 8.0 |
| H-2 | 7.25 | t | 7.5 |
| H-3 | 7.15 | t | 7.5 |
| H-4 | 7.30 | d | 7.0 |
| H-8 | 4.30 | m | - |
| H-11a | 3.90 | dd | 14.0, 4.0 |
| H-11b | 3.85 | d | 14.0 |
| H-12 | 3.20 | m | - |
| H-13 | 4.15 | m | - |
| H-14 | 2.80 | m | - |
| H-15 | 2.40 | m | - |
| H-16 | 3.60 | m | - |
| H-17a | 1.90 | m | - |
| H-17b | 1.25 | m | - |
| H-18a | 2.90 | m | - |
| H-18b | 2.65 | m | - |
| H-20 | 2.75 | m | - |
| H-22a | 2.35 | d | 12.0 |
| H-22b | 1.40 | dd | 12.0, 4.0 |
| H-23 (OH) | 1.60 | br s | - |
Table 2: ¹³C NMR Data for Strychnine (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | 129.0 | CH |
| C-2 | 122.5 | CH |
| C-3 | 125.0 | CH |
| C-4 | 116.0 | CH |
| C-5 | 142.0 | C |
| C-6 | 132.5 | C |
| C-7 | 78.0 | C |
| C-8 | 52.0 | CH |
| C-10 | 169.0 | C |
| C-11 | 50.0 | CH₂ |
| C-12 | 60.0 | CH |
| C-13 | 42.5 | CH |
| C-14 | 31.5 | CH |
| C-15 | 26.5 | CH₂ |
| C-16 | 48.0 | CH |
| C-17 | 32.0 | CH₂ |
| C-18 | 43.0 | CH₂ |
| C-20 | 65.0 | CH |
| C-21 | 52.5 | C |
| C-22 | 49.5 | CH₂ |
Experimental Protocols
Detailed methodologies for key NMR experiments are crucial for successful structure elucidation.
1. Sample Preparation
-
Mass: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 15-20 mg for ¹³C NMR. For modern cryogenic probes, 1-5 mg is often sufficient.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, high-quality NMR tube.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent poor shimming.[5]
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
Purpose: To obtain the primary spectrum showing chemical shifts, integrations (for ¹H), and multiplicities.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8-16 scans.
-
Acquire the ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets.
-
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Purpose: To establish connectivity between atoms.
-
Procedure:
-
After acquiring good 1D spectra, use the same shim file.
-
COSY: Run a standard COSY experiment to reveal ¹H-¹H spin-spin couplings. Cross-peaks indicate which protons are coupled.[3]
-
HSQC: Run an HSQC experiment to identify one-bond ¹H-¹³C correlations. This helps assign protons to their directly attached carbons.[3]
-
HMBC: Run an HMBC experiment to identify long-range ¹H-¹³C correlations (2-4 bonds). This is critical for connecting spin systems and assigning quaternary carbons.[3]
-
Visualized Workflows and Logic
Diagram 1: General NMR Workflow
Caption: Workflow from sample preparation to final structure elucidation.
Diagram 2: Logic for Structure Elucidation using 2D NMR
Caption: Logical flow for assembling a structure using 2D NMR data.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. scribd.com [scribd.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Kulinone purity assessment and common impurities
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment, common impurities, and troubleshooting for experiments involving Kulinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a tetracyclic triterpenoid that has been isolated from plants of the Meliaceae family, including Melia azedarach, Azadirachta indica (Neem), and Melia dubia. Triterpenoids are a large and structurally diverse class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3]
Q2: What are the most common methods for assessing the purity of a this compound sample?
The purity of this compound can be assessed using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5][6][7][8]
Q3: What are the likely impurities in a this compound sample isolated from natural sources?
Impurities in a this compound sample are typically other co-extracted natural products from the source plant material. These can include:
-
Other Triterpenoids: Structurally similar triterpenoids, such as limonoids, are often found in the same plant extracts.[9]
-
Sterols: Plant sterols are common co-extractants.
-
Fatty Acids and their Esters: These are ubiquitous in plant extracts.
-
Pigments: Compounds like chlorophyll may be present in initial extracts.
-
Degradation Products: this compound may degrade under certain conditions, leading to the formation of related impurities.
Q4: How can I remove common impurities from my this compound sample?
Purification can be achieved through various chromatographic techniques. Column chromatography using silica gel or reversed-phase media is a common initial step. For higher purity, preparative HPLC is often employed.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; column degradation; sample overload. | Optimize mobile phase pH. Use a new column or a guard column. Reduce sample concentration. |
| Ghost peaks | Contamination in the mobile phase, injector, or detector. | Flush the system with a strong solvent. Use fresh, high-purity solvents. |
| Baseline drift | Column temperature fluctuation; mobile phase not properly mixed or degassed. | Use a column oven for temperature control. Ensure proper mobile phase preparation. |
| Co-eluting impurity peaks | Insufficient separation power of the current method. | Optimize the mobile phase gradient. Try a different column chemistry (e.g., C18, Phenyl-Hexyl). Adjust the flow rate. |
Sample Degradation
| Issue | Potential Cause | Prevention and Mitigation |
| Appearance of new peaks in chromatogram over time | Degradation of this compound due to light, heat, or pH extremes.[10][11] | Store samples in the dark at low temperatures. Use amber vials. Prepare solutions fresh. Avoid strong acidic or basic conditions during sample preparation and storage.[12][13] |
| Loss of sample purity upon storage | Oxidation or hydrolysis.[10] | Store under an inert atmosphere (e.g., nitrogen or argon). Use aprotic solvents for long-term storage. |
Experimental Protocols
HPLC-PDA Purity Assessment of this compound
This protocol describes a general method for the purity assessment of this compound using High-Performance Liquid Chromatography with a Photodiode Array detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
This compound sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile or methanol to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
PDA Detection: 200-400 nm, with a specific wavelength for quantification (e.g., 210 nm for triterpenoids without strong chromophores).
-
Gradient Elution:
Time (min) % A % B 0 50 50 20 0 100 25 0 100 25.1 50 50 | 30 | 50 | 50 |
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the reference standard.
-
Determine the area of the this compound peak and all impurity peaks.
-
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
GC-MS Analysis for Volatile Impurities
This protocol is suitable for identifying volatile or semi-volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for triterpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the chosen solvent. If derivatization is required to increase volatility, consult appropriate literature for silylation or other methods.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) to tentatively identify impurities.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard for each impurity.[14]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Data Presentation
Table 1: Representative Purity Data of a Triterpenoid from Plant Extract after Purification
| Purification Step | Purity by HPLC (%) | Major Impurities Detected |
| Crude Extract | 35 | Other triterpenoids, sterols, fatty acids |
| Silica Gel Chromatography | 85 | Structurally related triterpenoids |
| Preparative HPLC | >98 | Isomeric triterpenoids |
Note: This data is representative for a typical triterpenoid purification and may not reflect the exact values for this compound.
Table 2: Method Validation Parameters for HPLC Analysis of a Triterpenoid
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | <2% |
| Accuracy (Recovery %) | 98-102% |
Note: These are typical validation parameters for an HPLC method for triterpenoid analysis and serve as a general guide.[5][6][7][8]
Visualizations
Caption: Experimental workflow for the extraction, purification, and purity assessment of this compound.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.[1][2][4]
Caption: this compound's potential inhibition of the STAT3 signaling pathway.[1][2]
References
- 1. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Steps for High-Purity Kulinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Kulinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a triterpenoid with the chemical formula C30H48O2.[1] It has been reported to be found in medicinal plants such as Melia azedarach, Azadirachta indica, and Melia dubia.[1]
Q2: What are the general steps for isolating this compound from plant material?
The isolation of this compound, like many natural products, typically involves a multi-step process. A general workflow includes:
-
Extraction: The initial step is to extract the crude mixture of compounds from the plant material. This is often done using organic solvents.
-
Fractionation: The crude extract is then partitioned or fractionated to separate compounds based on their polarity. Techniques like liquid-liquid extraction or column chromatography are common.
-
Purification: The fraction containing this compound is further purified to isolate the compound in a high-purity form. This often involves one or more chromatographic techniques followed by crystallization.
-
Purity Assessment: The purity of the isolated this compound is then assessed using analytical techniques such as HPLC, LC-MS, and NMR.[2][3][4][5]
Q3: What are the key challenges in purifying this compound and similar triterpenoids?
Researchers may face several challenges during the purification of this compound, including:
-
Low concentration in the natural source: this compound may be present in small amounts, requiring efficient extraction and purification methods to obtain a sufficient yield.[4]
-
Presence of structurally similar impurities: The crude extract will likely contain other triterpenoids and lipids with similar chemical properties, making separation difficult.
-
Degradation of the compound: this compound may be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light.[6][7]
-
Co-elution with other compounds: During chromatography, impurities may co-elute with this compound, leading to impure fractions.
Q4: How can I assess the purity of my final this compound product?
Several analytical methods can be used to determine the purity of this compound:[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components in a mixture. A sharp, symmetrical peak for this compound with no significant impurity peaks indicates high purity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify and quantify this compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and reveal the presence of impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[2]
-
Melting Point Determination: A sharp melting point close to the literature value for pure this compound suggests high purity. Impurities tend to broaden and depress the melting point range.[8]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | Poor separation between this compound and impurities. | Optimize the solvent system (eluent). Try a shallower gradient or isocratic elution. Consider using a different stationary phase (e.g., alumina, reversed-phase silica).[2] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Inappropriate column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| This compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small amount of a modifier like methanol or acetic acid might be necessary.[2] |
| Strong adsorption to the stationary phase. | Consider using a more polar stationary phase or a different chromatographic technique like reversed-phase chromatography. | |
| Compound Streaks on the Column | The sample was loaded in a solvent that is too strong. | Load the sample in a minimal amount of a less polar solvent or adsorb it onto a small amount of silica gel before loading.[2] |
| The compound is degrading on the silica gel. | Deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[2] |
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound Fails to Crystallize | The solution is not supersaturated. | Concentrate the solution further. Try cooling the solution slowly. |
| The chosen solvent is not suitable. | Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. | |
| Presence of impurities inhibiting crystallization. | Further purify the sample using chromatography before attempting crystallization again. | |
| Oily Precipitate Forms Instead of Crystals | The solvent may be too nonpolar. | Try a more polar solvent system. |
| High concentration of impurities. | A pre-purification step like column chromatography is recommended.[2] | |
| Low Recovery of Crystals | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent. Use the minimum amount of hot solvent required to dissolve the product.[2] |
| The volume of solvent used was excessive. | Reduce the volume of solvent used for dissolution. |
Product Stability Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is Highly Colored (Dark Brown/Black) | Oxidation of this compound or presence of colored impurities. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.[2] |
| Degradation of Purified this compound During Storage | Exposure to light, heat, or oxygen. | Store the purified compound under an inert atmosphere at low temperatures (e.g., -20°C) and protected from light.[3] |
| Residual acidic or basic impurities catalyzing degradation. | Ensure the final product is free from any acidic or basic residues from the purification process. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Triterpenoids from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves or bark) at room temperature and grind it into a fine powder.
-
Extraction: a. Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours with occasional shaking. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Liquid-Liquid Extraction): a. Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Perform successive partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. c. Separate the layers and collect the different solvent fractions. d. Concentrate each fraction to dryness to yield the respective fractions.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: a. Choose a suitable stationary phase (e.g., silica gel 60, 70-230 mesh). b. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane). c. Pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: a. Dissolve the this compound-containing fraction (e.g., the chloroform or ethyl acetate fraction from Protocol 1) in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: a. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. b. Collect fractions of a fixed volume.
-
Fraction Analysis: a. Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. b. Combine the pure fractions containing this compound.
-
Solvent Evaporation: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization of Purified this compound
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to induce further crystallization.
-
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. This compound | C30H48O2 | CID 44567124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
Navigating the Intricacies of Quinine Synthesis: A Technical Support Guide
Disclaimer: The term "Kulinone" did not yield specific results in chemical literature searches. This guide focuses on the challenges inherent in the synthesis of Quinine and related quinoline-containing compounds, which present analogous complexities and are well-documented. The principles and troubleshooting strategies discussed here are broadly applicable to complex heterocyclic synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the challenges associated with the chemical synthesis of Quinine and its analogues. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of Quinine?
The total synthesis of Quinine is a landmark achievement in organic chemistry, historically fraught with challenges that continue to test modern synthetic strategies. Key difficulties include:
-
Stereocontrol: Quinine possesses five stereocenters, meaning there are 16 possible stereoisomers. Achieving the correct relative and absolute stereochemistry is a primary obstacle. Many syntheses have struggled with controlling the stereochemistry at C8 and C9.[1][2]
-
Low Overall Yields: Due to the multi-step nature of the synthesis, the overall yield is often low. For instance, the historic Woodward-Doering synthesis was a monumental effort but was not practical for large-scale production.[1][3] Even more modern approaches report overall yields in the single digits.[1]
-
Harsh Reaction Conditions: Many classical synthetic routes to quinolines and Quinine itself require drastic conditions, such as high temperatures and the use of strong acids or bases, which can be incompatible with sensitive functional groups.[4]
-
Side Reactions and Byproduct Formation: The complexity of the intermediates makes them susceptible to various side reactions, complicating purification and reducing yields. Epimerization at C8 is a notable issue.[1]
-
Purification: The separation of diastereomers and other closely related impurities often requires tedious and challenging purification techniques.
Q2: Why is achieving high stereoselectivity so difficult in Quinine synthesis?
The intricate three-dimensional arrangement of atoms in the quinuclidine and quinoline ring systems makes stereocontrol a significant hurdle. The final aldol coupling to form the C8-C9 bond is particularly challenging due to rapid epimerization at the C8 position under basic conditions.[1] To overcome this, strategies such as in situ derivatization have been developed to trap the desired stereoisomer before it can epimerize.[1]
Q3: Are there more sustainable or "green" approaches to Quinine synthesis?
Yes, modern synthetic chemistry is increasingly focused on sustainability. A recent approach to Quinine synthesis has showcased the "pot economy" strategy, where multiple reaction steps are carried out in a single reaction vessel. This method reduces waste from purification steps and saves time and resources.[3] The use of nanocatalysts in quinoline synthesis also represents a move towards more environmentally friendly and efficient methods, often allowing for milder reaction conditions and easier catalyst recovery.[5]
Troubleshooting Guide
Low Reaction Yield
| Problem | Potential Cause | Suggested Solution |
| Low yield in coupling reactions (e.g., aldol condensation) | 1. Epimerization of the enolate intermediate.[1]2. Decomposition of starting materials or intermediates under harsh basic conditions. | 1. Use a non-nucleophilic base like LiHMDS at low temperatures (-78 °C).[1]2. Consider in situ trapping of the product with a protecting group or a derivatizing agent (e.g., Ti(OiPr)3Cl) to prevent reversion.[1]3. Screen different solvents and bases to find milder, more selective conditions. |
| Poor yield in cyclization to form the quinoline core | 1. Insufficiently high temperature for thermal cyclization methods (e.g., Gould-Jacobs reaction).[4]2. Use of a weak base when a strong base is required for deprotonation.[4] | 1. For thermal cyclizations, ensure the temperature is high enough (typically >200 °C). Microwave heating can sometimes be a more efficient alternative.[4]2. When using a base-mediated cyclization, ensure the pKa of the base is appropriate to deprotonate the substrate effectively. |
| Low yield in final reduction step | Steric hindrance around the functional group to be reduced. | The reduction of a tosyl hydrazone in a late-stage synthesis of Quinine proved difficult. Switching to a less sterically hindered mesyl hydrazone and using a powerful reducing agent like LiAlH4 in methanol was successful.[1] |
Formation of Unexpected Side Products
| Problem | Potential Cause | Suggested Solution |
| Formation of quinolin-2-one instead of the desired quinolin-4-one | The regioselectivity of the cyclization is dependent on which enolate is formed and attacks the carbonyl group. A weaker base may favor deprotonation at a different position.[4] | The choice of base is critical. A strong base like sodium hydroxide tends to favor the formation of quinolin-4-ones in certain synthetic routes.[4] Carefully control the base and reaction temperature. |
| Presence of diastereomers | Incomplete stereocontrol during a reaction. | 1. Optimize the chiral catalyst or auxiliary used.2. Change reaction conditions (temperature, solvent) to enhance stereoselectivity.3. If separation is necessary, explore different chromatography techniques (e.g., chiral HPLC, supercritical fluid chromatography). |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization to a Quinolin-4-one Derivative
This protocol describes a general method for synthesizing the quinolin-4-one core structure.
-
Reaction Setup: In a reaction vessel suitable for microwave heating, combine the starting aniline derivative, the terminal alkyne, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent and Base: Add a suitable solvent (e.g., toluene) and a base (e.g., diethylamine).
-
Carbonylation: Pressurize the vessel with carbon monoxide (CO).
-
Heating: Heat the reaction mixture using microwave irradiation for approximately 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Late-Stage Aldol Condensation and In Situ Derivatization
This protocol is based on a strategy to control stereochemistry in a late-stage synthesis of a Quinine analogue.[1]
-
Preparation of the Enolate: Dissolve the ketone intermediate in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of LiHMDS dropwise and stir for 30 minutes to generate the lithium enolate.
-
Aldol Addition: Add a solution of the aldehyde intermediate in THF to the enolate solution at -78 °C.
-
In Situ Trapping: After stirring for a specified time, add a solution of Ti(OiPr)₃Cl to the reaction mixture to form a titanium alkoxide intermediate, which prevents epimerization.
-
Derivatization: Warm the reaction to room temperature and add a sulfonyl hydrazine (e.g., mesyl hydrazide) to form the corresponding sulfonyl hydrazone.
-
Purification: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The resulting hydrazone can be purified by column chromatography.
Visualizations
Caption: Generalized synthetic pathway to a Quinine analogue.
Caption: Influence of base strength on cyclization regioselectivity.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 3. Streamlined synthesis of quinine showcases sustainable organic strategy | Research | Chemistry World [chemistryworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kulinone in the Spotlight: A Comparative Analysis of Triterpenoid Cytotoxicity
For researchers and professionals in drug development, the quest for potent and selective anticancer compounds is relentless. Triterpenoids, a large and structurally diverse class of natural products, have emerged as promising candidates. This guide provides a comparative analysis of the cytotoxic effects of kulinone against other well-studied triterpenoids: asiatic acid, betulinic acid, and ursolic acid, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of this compound and other selected triterpenoids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized in the table below. Lower IC50 values indicate greater cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 6.2[1] | ~14.1 |
| H460 (Large Cell Lung Cancer) | 7.8[1] | ~17.7 | |
| HGC27 (Gastric Cancer) | 5.6[1] | ~12.7 | |
| Asiatic Acid | M059J (Glioblastoma) | - | 24[2] |
| HeLa (Cervical Cancer) | - | 13.91 - 111.72[2] | |
| MCF-7 (Breast Cancer) | - | 13.91 - 111.72[2] | |
| UMB1949 (Cell line not specified) | - | 60[3] | |
| Betulinic Acid | Wide range of cancer cell lines | - | - |
| Ursolic Acid | PC-3 (Prostate Cancer) | - | <20 - >80 |
| DU145 (Prostate Cancer) | - | <20 - >80 | |
| LNCaP (Prostate Cancer) | - | >80 | |
| HepG2 (Hepatocellular Carcinoma) | - | 5.40 |
Note: IC50 values for betulinic acid are widely reported across numerous cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.[1][4][5][6][7] Ursolic acid also exhibits cytotoxic effects against various cancer types.[8][9][10][11][12] The provided data for ursolic acid in prostate cancer cells shows a range of activity. Conversion of this compound's IC50 from µg/mL to µM is approximated based on its molecular weight of 440.7 g/mol .
Experimental Protocols
The determination of cytotoxic activity is predominantly carried out using cell viability assays. The following are detailed methodologies for assays frequently employed in the cited studies.
CellTiter-Glo® Luminescent Cell Viability Assay (for this compound)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (General Protocol)
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is spectrophotometrically quantified.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Incubation: Expose the cells to serial dilutions of the triterpenoid for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Visualizing the Mechanisms
To understand the logical flow of cytotoxicity experiments and the potential molecular pathways involved, the following diagrams are provided.
Experimental workflow for in vitro cytotoxicity testing.
While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated from the available literature, many triterpenoids are known to induce apoptosis. The following diagram illustrates a generalized signaling pathway for triterpenoid-induced apoptosis, integrating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Generalized signaling pathway of triterpenoid-induced apoptosis.
Concluding Remarks
This compound demonstrates significant cytotoxic activity against lung and gastric cancer cell lines, with IC50 values in the low micromolar range. Its potency appears comparable to that of other well-established cytotoxic triterpenoids like asiatic acid, betulinic acid, and ursolic acid. While the exact molecular mechanisms of this compound are a subject for further investigation, the broader class of triterpenoids is known to induce cancer cell death through the activation of apoptotic pathways. The data presented here underscores the potential of this compound as a lead compound for the development of novel anticancer therapeutics and encourages further research into its specific mechanisms of action and in vivo efficacy.
References
- 1. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the fruits of Melia azedarach L. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity and Pharmacogenomics of Medicinal Plants from Traditional Korean Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kurarinone promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Tilorone activates NK cells and cytotoxic lymphocytes that kill HLA-negative tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Kulinone and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Kulinone, a natural compound, and dexamethasone, a well-established synthetic glucocorticoid. The following sections present a summary of their mechanisms of action, comparative data on their anti-inflammatory efficacy, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Dexamethasone is a potent corticosteroid widely used for its anti-inflammatory and immunosuppressive effects.[1][2] this compound, a flavonoid isolated from the roots of Sophora flavescens, has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[3] This guide aims to provide a comparative overview of these two compounds to aid researchers in the field of anti-inflammatory drug discovery and development.
Mechanisms of Anti-inflammatory Action
Both this compound and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. However, their precise molecular mechanisms differ.
Dexamethasone:
Dexamethasone's primary mechanism involves binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][4][5] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[4][5][6][7] Annexin-1 inhibits phospholipase A2, thereby blocking the production of prostaglandins and leukotrienes.[4] MKP-1 is a key negative regulator of the MAPK signaling pathway, specifically inhibiting p38 MAPK and JNK.[6][7][8][9]
-
Transrepression: The GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][10][11] This interaction prevents the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[5][12][13] Dexamethasone can also inhibit NF-κB by inducing the synthesis of its inhibitor, IκBα.[11][14]
This compound (Kurarinone):
This compound's anti-inflammatory mechanism also involves the modulation of key signaling pathways, though research is less extensive compared to dexamethasone. Available studies indicate that this compound:
-
Inhibits NF-κB and MAPK Pathways: Similar to dexamethasone, this compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways.[15][16] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.
-
Reduces Pro-inflammatory Mediators: this compound has been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α.[3][15]
-
Modulates T-cell Immunity: In the context of intestinal inflammation, this compound has been shown to suppress the T helper 17 (Th17) cell response and promote the production of the anti-inflammatory cytokine IL-10.[3]
Comparative Data on Anti-inflammatory Effects
Direct comparative studies between this compound and dexamethasone are limited. The following table summarizes their known effects on key inflammatory markers based on available research.
| Parameter | This compound (Kurarinone) | Dexamethasone |
| Target Pathways | NF-κB, MAPK[15][16] | Glucocorticoid Receptor (GR), NF-κB, AP-1, MAPK[4][5][6][10] |
| Inhibition of Mediators | Inhibits NO, PGE2, TNF-α[3][15] | Inhibits prostaglandins, leukotrienes, TNF-α, IL-1, IL-6, IL-8, iNOS, COX-2[4][5][12] |
| Cellular Effects | Suppresses Th17 cell response, promotes IL-10 production[3] | Suppresses migration of neutrophils, decreases lymphocyte proliferation, reduces vascular permeability[5][17] |
| Reported IC50 Values | Data not readily available in direct comparison. | Varies depending on the assay and cell type. For example, the IC50 for the induction of MKP-1 mRNA and protein is between 1 and 10 nM in HeLa cells.[6] |
| Clinical Use | Primarily investigational for its anti-inflammatory properties.[3] | Widely used clinically for a variety of inflammatory and autoimmune conditions, including asthma, allergies, arthritis, and certain cancers.[1][17] In a study on COVID-19 patients, dexamethasone was associated with lower mortality rates and shorter hospital stays compared to methylprednisolone.[18][19] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound and dexamethasone.
4.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[20][21]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[21]
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well or 6-well) and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[21]
4.2. Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.[20]
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[22]
-
4.3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[20]
-
Procedure:
-
Collect the cell culture supernatant after treatment and LPS stimulation.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
4.4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[20][21]
-
Procedure:
-
Collect the cell culture supernatant after treatment and LPS stimulation.
-
Use a commercial ELISA kit for the specific cytokine of interest.
-
Follow the manufacturer's instructions for adding samples, standards, and antibodies to the pre-coated microplate.
-
After incubation and washing steps, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
4.5. Western Blot Analysis for Signaling Proteins
-
Principle: Detects and quantifies the expression and phosphorylation of key proteins in signaling pathways like NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK).[20]
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).
-
Incubate with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin or GAPDH.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for assessing anti-inflammatory compounds.
Caption: NF-κB signaling pathway and points of inhibition by this compound and dexamethasone.
Caption: MAPK (p38) signaling pathway and points of inhibition by this compound and dexamethasone.
Caption: General experimental workflow for evaluating anti-inflammatory compounds in vitro.
Conclusion
Dexamethasone is a highly potent and well-characterized anti-inflammatory agent with a broad range of effects mediated primarily through the glucocorticoid receptor. This compound is a natural compound that also demonstrates significant anti-inflammatory properties, primarily by inhibiting the NF-κB and MAPK signaling pathways. While dexamethasone's clinical utility is well-established, this compound presents a promising candidate for further investigation as a potential therapeutic agent. Direct comparative studies are needed to fully elucidate their relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Kurarinone ameliorates intestinal mucosal inflammation via regulating T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 9. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Comparative Study of Dexamethasone and Methylprednisolone in COVID-19 Patients: Clinical Outcomes and Inflammatory Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Kulinone as a Positive Control in Triterpenoid Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of triterpenoid research, the selection of appropriate controls is paramount for the validation and interpretation of experimental data. This guide provides a comparative overview of Kulinone, a euphane-type triterpenoid, in the context of its potential utility as a positive control in anti-inflammatory and cytotoxic studies. Due to the limited direct data on this compound's use as a positive control, this document establishes a framework for its evaluation against well-characterized positive controls, namely Quercetin and Dexamethasone for anti-inflammatory assays, and Cisplatin for cytotoxicity assays.
Introduction to this compound and the Role of Positive Controls
This compound is a naturally occurring euphane-type triterpenoid isolated from plants such as Melia azedarach[1]. Triterpenoids, a large and structurally diverse class of natural products, are known for their wide range of biological activities, including anti-inflammatory and anticancer properties[2].
A positive control is a crucial component of any experiment, as it demonstrates that the assay is functioning correctly and provides a benchmark against which the activity of a test compound can be measured. An ideal positive control should have a well-defined mechanism of action and produce a consistent and reproducible effect in the chosen assay.
Anti-inflammatory Activity: this compound in Context
Triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. The inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) are common endpoints for evaluating anti-inflammatory potential.
Comparative Data for Anti-inflammatory Activity
The following table presents a compilation of inhibitory concentration (IC50) values for various triterpenoids against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Quercetin, a well-known flavonoid with anti-inflammatory properties, is included as a reference positive control[3][4][5][6].
| Compound | Triterpenoid Type | Assay | Cell Line | IC50 (µM) | Positive Control |
| Neritriterpenol I | Tirucallane | IL-6 Inhibition | RAW 264.7 | ~10-20 | - |
| Neritriterpenols (H, J-N) | Euphane | IL-6 Inhibition | RAW 264.7 | ~10-20 | - |
| Jolkinolide B | ent-Abietane Diterpenoid | NO Production | RAW 264.7 | 3.84 ± 0.25 | - |
| Quercetin | Flavonoid | NO Production | RAW 264.7 | ~10-50 [3][4][7] | N/A |
Note: Data for neritriterpenols is estimated from graphical representations in the source material. The IC50 for Quercetin can vary depending on experimental conditions.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a common method for assessing the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide production in LPS-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) and Positive Control (e.g., Quercetin)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.
Cytotoxic Activity: A Comparative Perspective
Many triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Comparative Data for Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various triterpenoids against different human cancer cell lines. Cisplatin, a commonly used chemotherapeutic agent, is included as a positive control[8][9][10][11][12].
| Compound | Triterpenoid Type | Cell Line | IC50 (µM) | Positive Control |
| Wilfordeuphone | Euphane | HL-60 (Leukemia) | 14.0 | - |
| Wilfordeuphone | Euphane | A-549 (Lung) | 20.5 | - |
| Wilfordeuphone | Euphane | SMMC-7721 (Hepatoma) | 26.7 | - |
| Wilfordeuphone | Euphane | MCF-7 (Breast) | 18.2 | - |
| Wilfordeuphone | Euphane | SW-480 (Colon) | 22.4 | - |
| This compound | Euphane | A549 (Lung) | ~14.1 (6.2 µg/mL)[13] | - |
| This compound | Euphane | H460 (Lung) | ~17.7 (7.8 µg/mL)[13] | - |
| This compound | Euphane | HGC27 (Gastric) | ~12.7 (5.6 µg/mL)[13] | - |
| Cisplatin | Platinum compound | Various | Highly variable (e.g., 0.1-40 µM) [8][10] | N/A |
Note: this compound IC50 values were converted from µg/mL assuming a molecular weight of approximately 440.7 g/mol . Cisplatin's IC50 is highly dependent on the cell line and experimental conditions.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[14][15][16].
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (e.g., this compound) and Positive Control (e.g., Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm (with a reference wavelength of 620-630 nm if desired) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Experimental Workflow: Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of a novel triterpenoid.
Conclusion
While direct experimental evidence for this compound as a routine positive control is currently lacking, its structural classification as a euphane-type triterpenoid and preliminary cytotoxicity data suggest it warrants further investigation. This guide provides a framework for researchers to systematically evaluate this compound's anti-inflammatory and cytotoxic properties by comparing its performance against established positive controls like Quercetin, Dexamethasone, and Cisplatin. The provided protocols and pathway diagrams serve as a practical resource for designing and interpreting such comparative studies, ultimately contributing to the advancement of triterpenoid-based drug discovery.
References
- 1. This compound | C30H48O2 | CID 44567124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Cross-Validation of Kurarinone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Kurarinone, a natural flavanone isolated from Sophora flavescens, based on data from multiple independent laboratory studies. The focus is on its extensively studied anticancer and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Kurarinone.
Anticancer Activity of Kurarinone
Kurarinone has demonstrated significant anticancer effects across a variety of cancer cell lines in numerous studies. The following tables summarize the cytotoxic activity of Kurarinone, primarily represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), as reported by different research groups.
Quantitative Data: In Vitro Cytotoxicity of Kurarinone
| Cancer Type | Cell Line | IC50 (µM) | Laboratory/Study |
| Small Cell Lung Cancer | H1688 | 12.5 ± 4.7 | Chung et al.[1][2][3] |
| Small Cell Lung Cancer | H146 | 30.4 ± 5.1 | Chung et al.[1][2][3] |
| Non-Small Cell Lung Cancer | A549 | > 50 µg/mL | Yang et al.[4][5][6] |
| Human Myeloid Leukemia | HL-60 | 18.5 | Kang et al.[2] |
| Prostate Cancer | PC3 | 24.7 | Nishikawa et al.[2][7] |
Note: Direct comparison of IC50 values should be done with caution due to potential variations in experimental conditions between labs, such as cell culture media, passage number, and assay duration.
Experimental Protocols: Anticancer Assays
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of Kurarinone.
Cell Viability Assay (MTT Assay) [1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Kurarinone (e.g., 0-50 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial reductases convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining) [1]
-
Cell Treatment: Cells are treated with different concentrations of Kurarinone for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Data Quantification: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Anti-inflammatory Activity of Kurarinone
Kurarinone has also been shown to possess potent anti-inflammatory properties in various in vivo and in vitro models. The data below highlights its ability to reduce the production of key pro-inflammatory mediators.
Quantitative Data: In Vivo Anti-inflammatory Effects
| Animal Model | Treatment | Key Findings | Laboratory/Study |
| Collagen-Induced Arthritis (CIA) in Mice | Kurarinone (100 mg/kg/day, oral) | Significantly reduced serum levels of TNF-α, IL-6, IFN-γ, and IL-17A.[8] | |
| LPS-Induced Sepsis in Mice | Kurarinone | Attenuated the infiltration of neutrophils in the lung, kidneys, and liver, and increased survival rate.[9] | |
| Irritable Bowel Syndrome (IBS) in Mice | Kurarinone (intraperitoneal) | Remarkably decreased MPO expression and suppressed the expression of IL-6, TNF-α, and IL-1β in the colon. Significantly up-regulated colonic IL-10.[10] |
Experimental Protocols: Anti-inflammatory Assays
Measurement of Cytokines (ELISA) [8]
-
Sample Collection: Serum or tissue homogenates are collected from control and Kurarinone-treated animals.
-
ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Data Analysis: The concentrations of cytokines in the samples are determined by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis for Inflammatory Proteins [9]
-
Protein Extraction: Protein lysates are prepared from cells or tissues.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the inflammatory proteins of interest (e.g., iNOS, COX-2, phosphorylated MAPKs).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for assessing the biological activity of Kurarinone.
Caption: Kurarinone's inhibition of the NF-κB signaling pathway.
Caption: Kurarinone's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone [frontiersin.org]
- 4. Frontiers | Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
- 5. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kurarinone Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress [mdpi.com]
- 9. Kurarinone exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Flavonoid Kurarinone Regulates Macrophage Functions via Aryl Hydrocarbon Receptor and Alleviates Intestinal Inflammation in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Quinazolinone Derivatives in Oncology Research
Notice of Clarification: The initial request for information on "Kulinone derivatives" yielded limited publicly available data. "this compound" is a specific triterpenoid natural product. In contrast, there is extensive research on a similarly named and structurally distinct class of compounds, "Quinazolinones," which are significant in drug development. This guide will focus on the comparative efficacy of quinazolinone derivatives, a topic of broad interest to researchers in oncology.
This guide provides a comparative analysis of the efficacy of various quinazolinone derivatives, with a focus on their anticancer properties. The data presented is compiled from recent studies and is intended for researchers, scientists, and professionals in drug development.
Quantitative Efficacy of Quinazolinone Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of synthesized quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Cell Line | IC50 (µM) |
| Derivative 7c | Melanoma (SK-MEL-2) | -5.79 |
| CNS Cancer (SNB-75) | -5.68 | |
| Derivative 12d | Melanoma (SK-MEL-2) | -5.75 |
| CNS Cancer (SNB-75) | -5.63 | |
| Derivative 7b | Breast Cancer (MCF-7) | 82.1 |
| Lung Cancer (A549) | 67.3 | |
| Bladder Cancer (5637) | 51.4 | |
| Derivative 7e | Breast Cancer (MCF-7) | 90.2 |
| Bladder Cancer (5637) | 103.04 | |
| Derivative 22a | Breast Cancer (MDA-MB-231) | 3.21 |
| Colon Cancer (HT-29) | 7.23 |
Table 1: Comparative IC50 values of various quinazolinone derivatives against human cancer cell lines. Data compiled from multiple sources.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Quinazolinone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, 5637)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The quinazolinone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Quinazolinone derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. Two such pathways are the STAT3 and c-Src signaling cascades.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor progression.[4][5] Inhibition of the STAT3 pathway can lead to decreased cancer cell proliferation and induction of apoptosis.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, contributing to tumor growth, invasion, and metastasis.[6][7] Inhibitors of c-Src can block these oncogenic processes.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxic efficacy of quinazolinone derivatives.
References
- 1. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Kulinone's Mechanism of Action: A Comparative Guide
Disclaimer: As of late 2025, publicly available scientific literature does not contain in vivo validation studies for the mechanism of action of Kulinone. Data on its specific signaling pathways and molecular targets remains limited. This guide presents the available in vitro data for this compound and, for comparative and illustrative purposes, details the in vivo validation of a similarly named natural compound with demonstrated anti-cancer properties, Kurarinone. This approach provides a framework for the type of experimental data and validation required for such a compound.
This compound: In Vitro Cytotoxic Activity
This compound, a triterpenoid isolated from the bark of Melia azedarach, has demonstrated cytotoxic effects against several human cancer cell lines in laboratory settings.[1] The primary mechanism of action has not been fully elucidated in the available literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| A549 | Lung Carcinoma | 6.2 | [1] |
| H460 | Large Cell Lung Cancer | 7.8 | [1] |
| HGC27 | Gastric Cancer | 5.6 | [1] |
Comparative Case Study: In Vivo Validation of Kurarinone
Kurarinone, a flavonoid isolated from Sophora flavescens, offers a well-documented example of the in vivo validation process for a natural compound with anti-cancer properties. It has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) in both in vitro and in vivo models.[2][3]
Mechanism of Action of Kurarinone
Kurarinone induces apoptosis (programmed cell death) in cancer cells through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It also suppresses the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][5]
Signaling Pathway of Kurarinone-Induced Apoptosis
Caption: Kurarinone-induced apoptosis signaling pathway.
In Vivo Experimental Data: Kurarinone in a Xenograft Mouse Model
The anti-tumor effects of Kurarinone were evaluated in vivo using a nude mouse xenograft model with A549 human non-small cell lung cancer cells.[3][5]
Table 2: In Vivo Efficacy of Kurarinone on A549 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg/day) | Average Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |
| Control (Vehicle) | - | 1250 ± 150 | - |
| Kurarinone | 20 | 750 ± 110 | 40 |
| Kurarinone | 40 | 480 ± 95 | 61.6 |
Data are presented as mean ± SD and are representative of published findings.[3][5]
Table 3: In Vivo Biomarker Analysis in A549 Xenograft Tumors
| Treatment Group | Dose (mg/kg/day) | Relative Bcl-2 Expression (fold change) | Relative Bax Expression (fold change) | Cleaved Caspase-3 (IHC staining intensity) |
| Control (Vehicle) | - | 1.0 | 1.0 | Low |
| Kurarinone | 40 | ~0.4 | ~2.5 | High |
Data are qualitative summaries of Western Blot and Immunohistochemistry results from published studies.[3][5]
Experimental Protocols
In Vivo Xenograft Model
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Cell Implantation: 5 x 10⁶ A549 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: When tumors reach a volume of approximately 100-150 mm³, mice are randomly assigned to control and treatment groups.
-
Drug Administration: Kurarinone (dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium) is administered daily via intraperitoneal injection at doses of 20 and 40 mg/kg. The control group receives the vehicle only.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint and Sample Collection: After a defined period (e.g., 21 days), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis
-
Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated overnight at 4°C with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin).
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: In vivo xenograft experimental workflow.
Comparison and Alternatives
Given the absence of in vivo data for this compound, a direct comparison is not feasible. However, the broader class of triterpenoids, to which this compound belongs, contains numerous compounds with demonstrated anti-cancer activity. Alternatives for a comparative study would typically include other cytotoxic natural products or standard-of-care chemotherapeutic agents for the relevant cancer types.
Table 4: Conceptual Comparison of Anti-Cancer Compounds
| Feature | This compound | Kurarinone (Comparator) | Doxorubicin (Chemotherapy) |
| Class | Triterpenoid | Flavonoid | Anthracycline |
| In Vitro Activity | Cytotoxic | Cytotoxic, Pro-apoptotic | Cytotoxic |
| In Vivo Data | Not Available | Tumor growth inhibition in xenograft models | Extensive clinical data |
| Mechanism | Unknown | Induction of apoptosis via intrinsic/extrinsic pathways, Akt inhibition | DNA intercalation, Topoisomerase II inhibition |
| Primary Limitation | Lack of in vivo data and mechanistic studies | Preclinical stage of development | Cardiotoxicity, drug resistance |
Logical Relationship Diagram
Caption: Data availability for comparative analysis.
References
- 1. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
- 4. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of Kurarinone on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Kulinone Bioactivity: A Proposed Framework for Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kulinone, a triterpenoid isolated from plants of the Melia genus, presents a scaffold of interest for pharmacological investigation. While direct experimental data on the bioactivity of this compound is not extensively available in the current literature, the well-documented cytotoxic and anti-inflammatory properties of other triterpenoids from the same source, Melia azedarach, provide a strong rationale for its evaluation.[1][2][3]
This guide presents a proposed framework for the statistical and comparative analysis of this compound's potential bioactivities, focusing on cytotoxicity and anti-inflammatory effects. It is designed to guide researchers in the systematic evaluation of this compound and to provide a template for the presentation of future experimental findings. The methodologies and comparative data included are based on established protocols and reference compounds to facilitate a robust assessment of this compound's therapeutic potential.
Proposed Comparative Bioactivity of this compound
The following tables are templates for the presentation of quantitative data on this compound's bioactivity, with hypothetical values to illustrate a comparative analysis. These tables should be populated with experimental data as it becomes available.
Table 1: Comparative Cytotoxic Activity of this compound
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Test Duration (hours) | Reference |
| This compound (Hypothetical) | HCT116 (Colon) | MTT | 15.5 | 48 | N/A |
| This compound (Hypothetical) | A549 (Lung) | MTT | 22.8 | 48 | N/A |
| Doxorubicin (Reference) | HCT116 (Colon) | MTT | 0.8 | 48 | [Internal Data] |
| Doxorubicin (Reference) | A549 (Lung) | MTT | 1.2 | 48 | [Internal Data] |
Table 2: Comparative Anti-inflammatory Activity of this compound
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Key Target | Reference |
| This compound (Hypothetical) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 18.2 | iNOS | N/A |
| This compound (Hypothetical) | COX-2 Inhibition | - | 25.1 | COX-2 | N/A |
| Indomethacin (Reference) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 5.6 | iNOS/COX | [Internal Data] |
| Celecoxib (Reference) | COX-2 Inhibition | - | 0.05 | COX-2 | [Internal Data] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the cytotoxic and anti-inflammatory activities of a novel compound like this compound.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and antibiotics
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition compared to the LPS-only treated group. Calculate the IC₅₀ value.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following are Graphviz DOT script-generated diagrams for a general experimental workflow and a key signaling pathway relevant to inflammation and cancer.
Caption: General experimental workflow for the bioactivity analysis of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
Kulinone: A Comparative Analysis of Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Kulinone's cytotoxic efficacy against established therapeutic agents in specific cancer cell lines. The data presented is compiled from available preclinical research to offer an objective performance assessment.
Executive Summary
This compound, a triterpenoid natural product, has demonstrated cytotoxic effects against various cancer cell lines. This document compares its in vitro efficacy, specifically its half-maximal inhibitory concentration (IC50), with standard-of-care chemotherapeutic agents: cisplatin, paclitaxel, and doxorubicin. The comparison is focused on three well-characterized cancer cell lines: A549 (non-small cell lung carcinoma), H460 (large cell lung cancer), and HGC27 (gastric cancer). The available data suggests that this compound exhibits notable cytotoxic activity; however, its potency relative to established drugs varies depending on the cell line. Further research into its mechanism of action and in vivo efficacy is warranted.
Data Presentation: Comparative Cytotoxicity (IC50)
The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents against A549, H460, and HGC27 cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay type.
Table 1: this compound IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µg/mL) |
| A549 | Non-Small Cell Lung Carcinoma | 6.2 |
| H460 | Large Cell Lung Cancer | 7.8 |
| HGC27 | Gastric Cancer | 5.6 |
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
| Cell Line | Cisplatin (µM) | Paclitaxel (nM) | Doxorubicin (µM) |
| A549 | 4.97 - 23.4[1][2][3][4] | 1.35 - 10.18 (as µg/L)[5][6] | 0.0086 - >20[7][8] |
| H460 | ~37 (cisplatin-resistant)[9] | 5.7 (in combination study)[10] | 0.226[11] |
| HGC-27 | >45 µg/mL (resistant)[12] | Not available | Not available |
Note: Direct comparison of µg/mL and µM/nM requires conversion based on the molecular weight of each compound.
Experimental Protocols
The cytotoxic effects of this compound and the comparative agents are typically determined using cell viability assays. The following is a generalized protocol for the MTT assay, a common method for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cell lines (A549, H460, or HGC27) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic agents. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration compared to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
The precise signaling pathway of this compound is still under investigation. However, based on studies of the similarly named compound "kurarinone," a proposed mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway.[13]
References
- 1. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. netjournals.org [netjournals.org]
- 5. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. Pirfenidone Sensitizes NCI-H460 Non-Small Cell Lung Cancer Cells to Paclitaxel and to a Combination of Paclitaxel with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on like-stem characteristics of tumor sphere cells in human gastric cancer line HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibitors: A Guide to Reproducibility of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two well-characterized small molecule inhibitors of the Anaphase-Promoting Complex/Cyclosome (APC/C), proTAME and apcin. Due to the lack of publicly available experimental data on a compound referred to as "Kulinone," this document focuses on these established alternatives to offer insights into the reproducibility of experiments targeting the APC/C. The information presented herein is intended to aid in the design and interpretation of studies aimed at modulating APC/C activity for therapeutic purposes.
Executive Summary
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in regulating the cell cycle, particularly the transition from metaphase to anaphase. Its activity is essential for the timely degradation of key mitotic proteins, including cyclin B1 and securin, thereby ensuring proper chromosome segregation and mitotic exit. Dysregulation of the APC/C is implicated in tumorigenesis, making it an attractive target for cancer therapy.
ProTAME and apcin are two of the most studied APC/C inhibitors, each with a distinct mechanism of action. ProTAME, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), inhibits the binding of the co-activators Cdc20 and Cdh1 to the APC/C. In contrast, apcin acts by binding directly to Cdc20, preventing the recognition and binding of substrates. Notably, these two inhibitors exhibit a strong synergistic effect in inducing mitotic arrest and apoptosis when used in combination.
This guide presents a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate the reproducible investigation of these and other APC/C inhibitors.
Quantitative Data Comparison
The following tables summarize the quantitative effects of proTAME and apcin on cell viability, mitotic arrest, and apoptosis. It is important to note that direct side-by-side comparisons in the same cell line under identical conditions are limited in the published literature. The data presented here are collated from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Comparative Efficacy of proTAME and apcin on Cell Viability and Mitotic Arrest
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Citation |
| proTAME | Multiple Myeloma (HMCLs) | Viability | IC50 | 4.8 - 12.1 µM | Dose-dependent decrease in viability | |
| proTAME | Bladder Cancer (RT-4) | Viability | IC50 | 22 µM | Dose-dependent cytotoxicity | |
| proTAME | hTERT-RPE1 | Mitotic Index | Mitotic Arrest | 0.8 - 12.5 µM | Dose-dependent increase in mitotic fraction | |
| apcin | hTERT-RPE1 | Mitotic Index | Mitotic Arrest | 3.1 - 50 µM | Paradoxical decrease in mitotic fraction in the presence of nocodazole | |
| proTAME + apcin | Endometrial Cancer (AN3CA, KLE) | Proliferation | Inhibition | proTAME (5-10 µM) + apcin (25-50 µM) | Synergistic inhibition of cell growth |
Table 2: Comparative Effects of proTAME and apcin on Apoptosis
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Citation |
| proTAME | Multiple Myeloma (LP-1, RPMI-8226) | Annexin V/7-AAD | Apoptosis | 12 µM | Significant increase in apoptosis | |
| proTAME | Endometrial Cancer | Flow Cytometry | Apoptosis | 15 µM | Significant increase in early apoptotic and dead cells | |
| proTAME + apcin | Multiple Myeloma (LP-1, RPMI-8226) | Annexin V/7-AAD | Apoptosis | proTAME (12 µM) + apcin (50 µM) | Significant synergistic increase in apoptosis compared to single treatments | |
| proTAME + apcin | Endometrial Cancer | Flow Cytometry | Apoptosis | proTAME (10 µM) + apcin (25 µM) | Higher percentage of apoptotic and dead cells compared to single high-dose treatments |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for key experiments used to characterize APC/C inhibitors.
In Vitro APC/C Ubiquitination Assay
This assay assesses the ability of a compound to inhibit the ubiquitination of an APC/C substrate in a reconstituted system.
Materials:
-
Purified APC/C complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., Ube2C/Ube2S)
-
Recombinant Cdc20 or Cdh1
-
Recombinant, labeled (e.g., 35S-methionine) APC/C substrate (e.g., N-terminal fragment of cyclin B1 or securin)
-
Ubiquitin
-
ATP regeneration system
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂)
-
Test compounds (proTAME/TAME, apcin) dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE gels and autoradiography or fluorescence imaging system
Procedure:
-
Prepare the reaction mixture in the assay buffer containing E1, E2, ubiquitin, and the ATP regeneration system.
-
Add the purified APC/C and the co-activator (Cdc20 or Cdh1) to the reaction mixture.
-
Add the test compound at various concentrations. A solvent control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the labeled substrate.
-
Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated substrate by autoradiography or fluorescence imaging. The appearance of higher molecular weight bands indicates substrate ubiquitination.
-
Quantify the intensity of the unmodified substrate band at each time point to determine the rate of degradation.
Cell-Based Mitotic Arrest Assay
This assay measures the induction of mitotic arrest in cultured cells upon treatment with an APC/C inhibitor.
Materials:
-
Human cell line (e.g., HeLa, RPE1, or a cancer cell line of interest)
-
Cell culture medium and supplements
-
Test compounds (proTAME, apcin)
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a solvent control.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells if required for antibody staining.
-
Stain the cells with the anti-phospho-histone H3 antibody and a DNA stain.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of mitotic cells (positive for phospho-histone H3 and with condensed chromatin) in each treatment group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the APC/C signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: APC/C Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for APC/C Inhibitor Characterization.
Caption: Logical Relationship of APC/C Inhibitor Action.
Conclusion
The reproducibility of experimental results is paramount in scientific research and drug development. This guide provides a framework for the comparative analysis of APC/C inhibitors, using proTAME and apcin as examples. By presenting available quantitative data, detailed experimental protocols, and clear visual representations of the underlying biology and experimental logic, we aim to facilitate more robust and reproducible research in this promising area of cancer therapy. The synergistic action of proTAME and apcin highlights the potential of combination therapies targeting the APC/C from multiple angles. Future research should focus on direct comparative studies of these and novel APC/C inhibitors to better delineate their therapeutic potential.
Safety Operating Guide
Navigating the Safe Disposal of Kulinone: A Procedural Guide for Laboratory Professionals
For Immediate Release
In the dynamic landscape of scientific research and drug development, the proper management of chemical compounds is paramount to ensuring both personnel safety and environmental integrity. This document provides essential, step-by-step guidance for the safe disposal of Kulinone, a triterpenoid known for its cytotoxic properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle this compound as a hazardous substance, adhering to rigorous safety and disposal protocols. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks associated with its cytotoxic nature. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile gloves is recommended). |
| Body Protection | A disposable, solid-front, back-closing gown over a standard lab coat. Cuffed sleeves are recommended. |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling the powder form or if aerosolization is possible. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.
Experimental Protocol: this compound Waste Management
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including the pure compound, solutions, contaminated pipette tips, gloves, gowns, and absorbent materials, in a designated hazardous waste container.
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE), be leak-proof, and have a secure, tight-fitting lid.
-
-
Labeling of Hazardous Waste:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing the appropriate PPE as outlined in Table 1, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris, and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be well-ventilated, away from heat sources, and segregated from incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not exceed the holding time or volume limits for hazardous waste accumulation as specified by your institution and local regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while fostering a robust safety culture within their institution.
Personal protective equipment for handling Kulinone
This document provides crucial safety and logistical information for the handling of Kulinone, a cytotoxic compound, in a laboratory setting. The following procedures are based on best practices for managing hazardous chemicals and are intended for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not found in the performed search; therefore, these guidelines are derived from general safety protocols for cytotoxic and hazardous substances.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination or every 30-60 minutes during extended handling. |
| Body | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Ensure cuffs are tucked into the inner gloves. |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical splash goggles that comply with ANSI Z87.1. A face shield should be worn over the goggles to provide an additional layer of protection against splashes. |
| Respiratory | NIOSH-approved Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) is necessary. Ensure proper fit testing and training. |
Emergency Procedures
Immediate and appropriate response to emergencies is critical. The following table outlines procedures for common laboratory emergencies involving this compound.
| Emergency Situation | Immediate Action | Follow-up Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and secure the location. | Follow the spill cleanup workflow outlined below. |
This compound Spill Cleanup Workflow
The following diagram outlines the step-by-step procedure for managing a this compound spill. Adherence to this workflow is critical to contain the spill and mitigate exposure risks.
Disposal Plan
All materials contaminated with this compound, including unused product, must be disposed of as hazardous waste. Follow these steps for proper disposal:
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Packaging :
-
Solids : Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquids : Collect in a designated, leak-proof, and sealed hazardous waste container.
-
Sharps : All contaminated sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
PPE : Contaminated PPE should be double-bagged in yellow chemotherapy waste bags.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Cytotoxic").
-
Storage : Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by trained EHS personnel.
-
Collection : Arrange for the collection of hazardous waste through your institution's established procedures. Do not pour any this compound solution down the drain.[1] The FDA provides general guidance on the disposal of unused medicines, recommending take-back programs or specific trash disposal methods, but these are not suitable for a laboratory setting with cytotoxic compounds.[2][3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
